Elaidyl-sulfamide
説明
特性
分子式 |
C18H38N2O2S |
|---|---|
分子量 |
346.6 g/mol |
IUPAC名 |
(E)-1-(sulfamoylamino)octadec-9-ene |
InChI |
InChI=1S/C18H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(19,21)22/h9-10,20H,2-8,11-18H2,1H3,(H2,19,21,22)/b10-9+ |
InChIキー |
VIGWMDIVSRLQST-MDZDMXLPSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCCCCNS(=O)(=O)N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCNS(=O)(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Elaidyl-sulfamide; Elaidylsulfamide; Elaidyl sulfamide; ES; |
製品の起源 |
United States |
Foundational & Exploratory
In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides
Disclaimer: Initial searches for "elaidyl-sulfamide" did not yield specific information regarding its mechanism of action, signaling pathways, or associated experimental data. It is possible that this is a novel or less-documented compound. Therefore, this guide will focus on the well-established mechanism of action of the broader class of sulfonamide drugs, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction to Sulfonamides
Sulfonamides are a class of synthetic bacteriostatic antibiotics that were among the first drugs to be used effectively for the prevention and treatment of bacterial infections.[1][2] They are characterized by the presence of a sulfonamide functional group. While their use has been somewhat superseded by newer antibiotics, they remain important for the treatment of specific infections and in combination therapies.[3]
Core Mechanism of Action: Inhibition of Folic Acid Synthesis
The primary mechanism of action of sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][4] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for DNA and RNA synthesis, and ultimately for bacterial growth and replication.
The Folic Acid Synthesis Pathway in Bacteria
Bacteria synthesize their own folic acid from precursor molecules, including para-aminobenzoic acid (PABA). The key steps in this pathway are:
-
Dihydropteroate Diphosphate + PABA → Dihydropteroate (catalyzed by Dihydropteroate Synthase - DHPS)
-
Dihydropteroate + Glutamate → Dihydrofolate (catalyzed by Dihydrofolate Synthase)
-
Dihydrofolate → Tetrahydrofolate (catalyzed by Dihydrofolate Reductase - DHFR)
Tetrahydrofolate is the biologically active form of folic acid, which acts as a coenzyme in the synthesis of purines, pyrimidines, and certain amino acids.
Competitive Inhibition by Sulfonamides
Sulfonamides are structural analogs of PABA. Due to this structural similarity, they can bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from binding. This blockage of the folic acid synthesis pathway leads to a depletion of tetrahydrofolate, which in turn halts DNA and RNA synthesis, thereby inhibiting bacterial growth and multiplication. This bacteriostatic action prevents the spread of the infection and allows the host's immune system to clear the bacteria.
Selective Toxicity
The selective toxicity of sulfonamides for bacteria over humans is due to a fundamental metabolic difference. Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment. In contrast, humans and other mammals obtain folic acid from their diet and do not possess the DHPS enzyme. Therefore, sulfonamides do not interfere with human folic acid metabolism, making them effective and selective antibacterial agents.
Quantitative Data Summary
As no specific data for "this compound" was found, the following table summarizes general information for the sulfonamide class of drugs.
| Parameter | Description | References |
| Drug Class | Synthetic bacteriostatic antibiotics | |
| Primary Target | Dihydropteroate Synthase (DHPS) | |
| Mechanism | Competitive inhibition of PABA binding to DHPS | |
| Effect | Inhibition of folic acid synthesis, leading to bacteriostasis | |
| Spectrum of Activity | Broad spectrum against many Gram-positive and Gram-negative bacteria |
Signaling Pathway and Experimental Workflow Diagrams
Sulfonamide Mechanism of Action Pathway
Caption: Sulfonamide competitively inhibits DHPS, blocking folic acid synthesis and bacterial growth.
General Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide.
Experimental Protocols
The following provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide derivative against a bacterial strain, a fundamental experiment to quantify its antibacterial activity.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of a sulfonamide compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Sulfonamide compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Sterile Mueller-Hinton Broth (MHB).
-
Bacterial strain (e.g., Escherichia coli ATCC 25922).
-
Sterile 96-well microtiter plates.
-
Sterile pipette tips and pipettes.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube of sterile MHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Drug Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the sulfonamide stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the drug. This will create a range of drug concentrations.
-
Include a positive control well (MHB with bacteria, no drug) and a negative control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be approximately 110 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of bacteria.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Conclusion
Sulfonamides represent a cornerstone in the history of antimicrobial chemotherapy. Their mechanism of action, centered on the competitive inhibition of dihydropteroate synthase and the subsequent disruption of folic acid synthesis, is a classic example of targeted drug action. Understanding this core mechanism is crucial for the development of new sulfonamide-based therapeutics and for combating the ongoing challenge of antimicrobial resistance. The experimental protocols outlined provide a foundational approach for the evaluation of novel sulfonamide derivatives.
References
Elaidyl-sulfamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidyl-sulfamide (ES) is a synthetic sulfamoyl analogue of the endogenous lipid mediator oleoylethanolamide (OEA). It functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis. Preclinical studies have demonstrated that this compound mimics several of the beneficial effects of OEA, including the induction of satiety, reduction of body weight gain, and improvement of plasma lipid profiles. However, its therapeutic potential is hindered by the development of hyperglycemia and insulin resistance with chronic administration. This document provides a comprehensive technical overview of this compound, including its synthesis, mechanism of action, pharmacological effects, and detailed experimental protocols from key studies.
Introduction
Oleoylethanolamide (OEA) is a naturally occurring lipid amide that has garnered significant interest for its role in regulating feeding behavior and body weight. OEA exerts its effects primarily through the activation of PPARα. As a potential therapeutic avenue for obesity and related metabolic disorders, research has focused on developing more stable and potent analogues of OEA. This compound (ES) was developed as a sulfamoyl bioisostere of OEA, designed to enhance its drug-like properties while retaining its biological activity.[1]
Synthesis of this compound
The synthesis of this compound and other sulfamoyl derivatives of OEA was first described by Cano et al. (2007). While the specific, detailed protocol for the synthesis of this compound is contained within this publication, a general synthetic approach for N-acyl sulfonamides involves the acylation of a sulfonamide with an acid anhydride or acid chloride in the presence of a base.
A plausible synthetic route would involve the reaction of elaidic acid (the trans-isomer of oleic acid) with a chlorinating agent to form elaidoyl chloride. This is followed by the reaction of the elaidoyl chloride with sulfamide under basic conditions to yield this compound.
Mechanism of Action: PPARα Agonism
This compound's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in lipid and glucose metabolism.
Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
The activation of PPARα by this compound leads to:
-
Increased expression of genes involved in fatty acid uptake and β-oxidation.
-
Modulation of genes that regulate cholesterol and lipid metabolism.[1]
-
Induction of thermogenic gene expression.
References
Elaidyl-Sulfamide: A Potent PPARα Agonist for Metabolic Regulation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Elaidyl-sulfamide is a synthetic, hydrolysis-resistant analog of the endogenous lipid mediator oleoylethanolamide (OEA). It has emerged as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key nuclear receptor that regulates lipid metabolism and energy homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its study, and a discussion of its potential as a therapeutic agent for metabolic disorders.
Introduction
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a central role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, primarily in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle.[1][2] Consequently, PPARα agonists have been a major focus of drug discovery efforts for the treatment of dyslipidemia, obesity, and type 2 diabetes.
Oleoylethanolamide (OEA) is a naturally occurring lipid amide that acts as an endogenous PPARα agonist.[3] It is synthesized in the small intestine in response to fat intake and induces satiety, reduces body weight gain, and stimulates lipolysis. However, the therapeutic potential of OEA is limited by its rapid enzymatic hydrolysis in vivo. To overcome this limitation, metabolically stable analogs have been developed, among which this compound has shown significant promise. This guide details the current scientific understanding of this compound as a PPARα agonist.
Mechanism of Action: PPARα Signaling Pathway
This compound exerts its biological effects by directly binding to and activating PPARα. The canonical PPARα signaling pathway is initiated when a ligand, such as this compound, enters the cell and binds to the ligand-binding domain (LBD) of PPARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the heterodimer to PPREs initiates the transcription of genes involved in lipid metabolism, thereby producing the physiological effects of the agonist.
Figure 1: PPARα Signaling Pathway Activation by this compound.
Quantitative Data Presentation
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Method | Reference |
| PPARα Activation | |||
| EC50 | Data not available | Luciferase Reporter Assay | - |
| PPARα Binding Affinity | |||
| Kd / Ki | Data not available | Competitive Binding Assay | - |
| Interaction with Coactivators | As effective as OEA | GST Pull-down Assay |
Note: While specific EC50 and binding affinity values for this compound are not currently available in the public literature, its activity is reported to be comparable to that of OEA, which has a reported Kd of approximately 40 nM for PPARα.
Table 2: In Vivo Effects of this compound in Obese Rats
(Chronic administration of 3 mg/kg/day for 7 days)
| Parameter | Change from Vehicle | Tissue/Fluid | Method | Reference |
| Body Weight Gain | Significant reduction (p<0.001) | Whole animal | Gravimetric | |
| Cumulative Food Intake | Slight reduction | Whole animal | Food consumption | |
| Plasma Cholesterol | Lowered | Plasma | Biochemical assay | |
| Plasma Transaminases | Reduced | Plasma | Biochemical assay | |
| Plasma Glucose | Increased | Plasma | Biochemical assay | |
| Plasma Insulin | Increased | Plasma | Biochemical assay |
Table 3: Modulation of Gene Expression by this compound in Obese Rats
(Chronic administration of 3 mg/kg/day for 7 days)
| Gene | Tissue | Fold Change | Method | Reference |
| SREBF1 | Liver, White Adipose Tissue | Data not available | Quantitative PCR | |
| SREBF2 | Liver, White Adipose Tissue | Data not available | Quantitative PCR | |
| INSIG1 | Liver, White Adipose Tissue | Data not available | Quantitative PCR | |
| INSIG2 | Liver, White Adipose Tissue | Data not available | Quantitative PCR | |
| UCP1 | Brown Adipose Tissue | Data not available | Quantitative PCR | |
| UCP2 | Brown Adipose Tissue | Data not available | Quantitative PCR | |
| UCP3 | Brown & White Adipose Tissue | Data not available | Quantitative PCR |
Note: The primary literature states that these genes are modulated by this compound treatment, but does not provide specific fold-change values.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a PPARα agonist.
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in a single source. However, based on the synthesis of similar sulfamide analogs of OEA, the following general procedure can be inferred.
Workflow for the Synthesis of this compound:
Figure 2: General Synthetic Workflow for this compound.
Detailed Protocol (Inferred):
-
Activation of Elaidic Acid: Elaidic acid is converted to its more reactive acid chloride derivative, elaidoyl chloride. This is typically achieved by reacting elaidic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) at room temperature. The reaction is usually allowed to proceed for several hours, after which the excess chlorinating agent and solvent are removed under reduced pressure.
-
Reaction with Sulfamide: The resulting elaidoyl chloride is then reacted with sulfamide (H₂NSO₂NH₂) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The reaction mixture is typically stirred at room temperature for several hours to overnight.
-
Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This assay is used to determine the ability of this compound to activate PPARα in a cellular context.
Workflow for Luciferase Reporter Assay:
Figure 3: Luciferase Reporter Assay Workflow.
Detailed Protocol:
-
Cell Culture: Cells (e.g., HEK293T or HepG2) are transiently or stably transfected with two plasmids: one expressing the full-length human or rodent PPARα, and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: A dilution series of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known PPARα agonist like WY-14643) are also included.
-
Incubation: The cells are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO₂ to allow for PPARα activation and luciferase expression.
-
Cell Lysis: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A passive lysis buffer is then added to each well to lyse the cells and release the luciferase enzyme.
-
Luminescence Measurement: The cell lysate is transferred to an opaque 96-well plate. A luciferase assay reagent containing the substrate luciferin is added to each well. The plate is then immediately read in a luminometer, which measures the light output from the enzymatic reaction.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The fold activation is calculated relative to the vehicle control. A dose-response curve is generated by plotting the fold activation against the logarithm of the this compound concentration, and the EC50 value is determined using non-linear regression analysis.
In Vivo Study in a Diet-Induced Obesity Rat Model
This protocol outlines the methodology for evaluating the effects of this compound on body weight, food intake, and metabolic parameters in an animal model of obesity.
Workflow for In Vivo Obesity Study:
Figure 4: In Vivo Obesity Study Workflow.
Detailed Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used. Obesity is induced by feeding the animals a high-fat diet (e.g., 45-60% kcal from fat) for several weeks until a significant increase in body weight compared to control animals on a standard chow diet is observed.
-
Acclimatization and Grouping: The obese rats are individually housed and acclimatized to the experimental conditions. They are then randomly assigned to a treatment group (receiving this compound) and a vehicle control group.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of Tween 80 and saline). The animals are treated daily with a specific dose of this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection or oral gavage for the duration of the study (e.g., 7 days).
-
Monitoring: Body weight and food intake are recorded daily.
-
Sample Collection: At the end of the treatment period, the animals are fasted overnight and then euthanized. Blood samples are collected via cardiac puncture for the analysis of plasma metabolites. Tissues such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent gene expression analysis.
-
Biochemical and Molecular Analysis: Plasma levels of cholesterol, triglycerides, glucose, and insulin are measured using standard biochemical assay kits. Total RNA is extracted from the frozen tissues, and the expression levels of target genes (e.g., SREBF1, SREBF2, INSIG1, INSIG2, UCP1, UCP2, UCP3) are quantified using quantitative real-time PCR (qPCR). Gene expression data is typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Discussion and Future Directions
This compound has demonstrated a promising pharmacological profile as a PPARα agonist, effectively reducing body weight gain and improving plasma lipid profiles in preclinical models of obesity. Its resistance to hydrolysis offers a significant advantage over the endogenous agonist OEA. However, the induction of hyperglycemia and insulin resistance with chronic administration presents a notable challenge for its clinical development.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the this compound scaffold could lead to the development of analogs with an improved therapeutic window, retaining the beneficial metabolic effects while minimizing the adverse effects on glucose homeostasis.
-
Elucidation of Insulin Resistance Mechanism: A deeper understanding of the molecular mechanisms by which this compound induces insulin resistance is crucial. This could involve investigating its off-target effects or the downstream consequences of sustained PPARα activation.
-
Pharmacokinetics and Metabolism: Detailed pharmacokinetic and metabolic studies of this compound are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Long-term Efficacy and Safety: The long-term efficacy and safety of this compound need to be evaluated in more extensive preclinical studies.
Conclusion
This compound is a potent and metabolically stable PPARα agonist with significant potential for the treatment of obesity and related metabolic disorders. While the initial preclinical data are encouraging, further research is required to optimize its pharmacological properties and address the concerns regarding its effects on insulin sensitivity. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other novel PPARα agonists.
References
- 1. Taking the scenic route: an endogenous gut lipid messenger curbs binge eating in rats: A research highlight on ‘Oleoylethanolamide decreases frustration stress-induced binge-like eating in female rats: a novel potential treatment for binge eating disorder’ by Romano et al., 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Intestinal lipid–derived signals that sense dietary fat [jci.org]
- 3. An anorexic lipid mediator regulated by feeding [escholarship.org]
An In-depth Technical Guide on Elaidyl-sulfamide and its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidyl-sulfamide (ES) is a synthetic sulfamoyl analogue of oleoylethanolamide (OEA), a naturally occurring lipid mediator known for its role in satiety and lipid metabolism.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core principles underlying the effects of this compound on lipid metabolism, with a focus on its mechanism of action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The guide details experimental protocols for in silico, in vitro, and in vivo studies, presents quantitative data from preclinical studies, and includes visualizations of key signaling pathways and experimental workflows. While showing promise in modulating lipid profiles, the therapeutic potential of this compound is constrained by its adverse effects on glucose homeostasis.
Introduction
The rising prevalence of obesity and associated metabolic disorders has spurred research into endogenous lipid mediators that regulate energy balance and lipid metabolism. Oleoylethanolamide (OEA) is one such lipid, exerting its effects primarily through the activation of PPARα. This compound was developed as a more stable analogue of OEA, retaining the critical interactions with PPARα while offering a modified chemical structure. This guide delves into the pharmacological profile of this compound, its impact on key metabolic pathways, and the experimental methodologies used to elucidate its function.
Mechanism of Action: PPARα Agonism
This compound functions as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in lipid and glucose metabolism.
Signaling Pathway
Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Key Target Genes in Lipid Metabolism
The activation of PPARα by this compound leads to the altered expression of a suite of genes that govern lipid homeostasis. These include:
-
Sterol Regulatory Element-Binding Proteins (SREBF1 and SREBF2): Master regulators of cholesterol and fatty acid synthesis. This compound treatment has been shown to decrease the expression of Srebf1.
-
Insulin-Induced Genes (INSIG1 and INSIG2): These proteins play a crucial role in the feedback regulation of cholesterol synthesis by mediating the retention of the SREBP cleavage-activating protein (SCAP) in the endoplasmic reticulum. This compound treatment increases the expression of Insig1.
-
Uncoupling Proteins (UCP1, UCP2, and UCP3): Involved in thermogenesis and energy expenditure. This compound has been observed to induce the expression of these genes in brown and white adipose tissue.
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound.
Synthesis of this compound
References
An In-depth Technical Guide to Elaidyl-sulfamide: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elaidyl-sulfamide is a lipophilic molecule incorporating the structural features of elaidic acid, a monounsaturated trans-fatty acid, and a sulfamide or sulfonamide functional group. While not a widely studied compound, its constituent parts suggest a potential for diverse biological activities, positioning it as a molecule of interest in drug discovery and chemical biology. This technical guide provides a comprehensive overview of the deduced chemical structure, predicted physicochemical properties, potential synthetic routes, and plausible biological activities of this compound. Drawing on data from structurally related N-acylsulfonamides and fatty acid amides, this document outlines potential mechanisms of action, including the modulation of key signaling pathways involved in inflammation and metabolism. Detailed experimental protocols for its synthesis and biological evaluation are also provided to facilitate further research into this intriguing molecule.
Chemical Structure and Properties
As "this compound" is not a systematically recognized chemical name, we deduce its structure based on standard chemical nomenclature. The "elaidyl" group refers to the acyl group of elaidic acid, an 18-carbon monounsaturated fatty acid with a trans double bond at the ninth carbon (C18:1 trans-9). The "sulfamide" functional group is a sulfuryl diamide, SO₂(NH₂)₂. Therefore, the most probable structure for this compound is N-elaidyl-sulfamide , where the elaidyl group is acylated to one of the nitrogen atoms of the sulfamide core. An alternative interpretation could be an N-acylsulfonamide, where the elaidyl group is attached to a sulfonamide nitrogen. For the purpose of this guide, we will primarily focus on the N-acylsulfamide structure due to the broader availability of related data.
Chemical Structure of N-Elaidyl-sulfonamide:
(Where R can be an alkyl or aryl group, or in the case of a sulfamide, another amino group)
Physicochemical Properties
Direct experimental data for this compound is unavailable. However, its properties can be predicted based on data from analogous long-chain fatty acid amides and N-acylsulfonamides.[1][2][3][4] N-acylsulfonamides are known to be bioisosteres of carboxylic acids, often exhibiting similar pKa values.[5] The long hydrocarbon tail imparts significant lipophilicity.
Table 1: Predicted Physicochemical Properties of N-Elaidyl-sulfonamide and Related Compounds
| Property | Predicted Value for N-Elaidyl-sulfonamide | Representative Value for Oleoylethanolamide | Representative Value for a Generic N-Acylsulfonamide |
| Molecular Formula | C₁₈H₃₅NO₃S (assuming R=H) | C₂₀H₃₉NO₂ | Variable |
| Molecular Weight | 345.54 g/mol (assuming R=H) | 325.5 g/mol | Variable |
| Melting Point | Estimated to be a waxy solid at room temperature | 87-89 °C | Generally high, often crystalline solids |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | Insoluble in water; Soluble in organic solvents | Variable, generally low water solubility |
| pKa | Estimated to be in the range of 3.5 - 5.5 | N/A | 3.5 - 4.5 |
| LogP | High (estimated > 5) | ~6.4 | Variable, generally high |
Synthesis of this compound
Several synthetic routes are available for the preparation of N-acylsulfonamides, which can be adapted for the synthesis of this compound. The most common approach involves the acylation of a sulfonamide with an activated form of elaidic acid.
General Synthetic Protocol
A plausible synthetic route for N-elaidyl-sulfonamide involves the reaction of elaidoyl chloride with a sulfonamide in the presence of a base.
Reaction Scheme:
Experimental Protocol:
-
Preparation of Elaidoyl Chloride: Elaidic acid (1 equivalent) is refluxed with thionyl chloride (1.2 equivalents) in an inert solvent (e.g., dichloromethane) for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield elaidoyl chloride.
-
Acylation Reaction: The sulfonamide (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., acetonitrile, THF) containing a non-nucleophilic base (e.g., pyridine, triethylamine; 1.5 equivalents). The solution is cooled to 0°C.
-
Elaidoyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the sulfonamide solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
A "sulfo-click" reaction between a sulfonyl azide and a thioacid offers a high-yield alternative for synthesizing N-acylsulfonamides under aqueous conditions.
Biological Activities and Mechanism of Action
The biological activities of this compound are likely to be influenced by both its fatty acid component and the sulfonamide group. Fatty acid amides are a class of endogenous signaling lipids with diverse biological functions. Sulfonamides are a well-established class of pharmacophores with a broad range of therapeutic applications.
Potential Molecular Targets
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide and the sleep-inducing lipid oleamide. Given its structural similarity to endogenous FAAH substrates, this compound could act as an inhibitor of this enzyme. Inhibition of FAAH would lead to an increase in the levels of endogenous fatty acid amides, potentiating their signaling.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Fatty acids and their derivatives are known natural ligands for PPARs. This compound may act as a ligand for PPARα or PPARγ, thereby modulating the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammatory responses.
-
G-Protein Coupled Receptors (GPCRs): Certain GPCRs, such as GPR120 (also known as FFAR4), are activated by long-chain fatty acids and mediate anti-inflammatory and insulin-sensitizing effects. The elaidyl moiety of this compound could enable it to interact with and modulate the activity of such receptors.
Signaling Pathways
Based on the potential molecular targets, this compound could modulate several key signaling pathways:
-
Endocannabinoid Signaling: By inhibiting FAAH, this compound could enhance the signaling of anandamide and other endocannabinoids through cannabinoid receptors (CB1 and CB2), influencing pain, mood, and appetite.
-
PPAR-mediated Gene Regulation: Activation of PPARs would lead to the transcription of target genes containing peroxisome proliferator response elements (PPREs). This could result in increased fatty acid catabolism and reduced inflammation.
-
GPR120 Signaling: Activation of GPR120 can lead to the recruitment of β-arrestin-2, which in turn can inhibit TLR4- and TNF-α-induced inflammatory signaling pathways. It can also stimulate the secretion of glucagon-like peptide-1 (GLP-1), promoting insulin secretion.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: A workflow for the synthesis of N-Elaidyl-sulfonamide.
Potential Signaling Pathways of this compound
Caption: Plausible signaling pathways modulated by this compound.
Experimental Protocols for Biological Evaluation
FAAH Inhibition Assay
Objective: To determine the inhibitory potency of this compound on FAAH activity.
Methodology:
-
Enzyme Source: Recombinant human FAAH or rat brain homogenate.
-
Substrate: A fluorescently labeled substrate such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0) for 15 minutes at 37°C.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence generated from the cleavage of the substrate is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
PPAR Activation Assay
Objective: To assess the ability of this compound to activate PPARα and PPARγ.
Methodology:
-
Cell Line: A suitable cell line (e.g., HEK293T, HepG2) is co-transfected with:
-
An expression vector for the full-length human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Procedure:
-
After transfection, cells are treated with varying concentrations of this compound, a known PPAR agonist (e.g., rosiglitazone for PPARγ, GW7647 for PPARα), or vehicle control for 24 hours.
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: Luciferase activity is normalized to the control plasmid activity. The fold activation relative to the vehicle control is calculated for each concentration. EC₅₀ values can be determined from the dose-response curves.
GPR120 Calcium Mobilization Assay
Objective: To determine if this compound can activate GPR120 signaling.
Methodology:
-
Cell Line: A cell line stably expressing human GPR120 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cells are plated in a 96-well plate and loaded with the calcium dye.
-
The baseline fluorescence is measured.
-
Varying concentrations of this compound, a known GPR120 agonist (e.g., GW9508), or vehicle are added to the wells.
-
The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence imaging plate reader.
-
-
Data Analysis: The increase in fluorescence intensity over baseline is calculated. EC₅₀ values are determined from the dose-response curves.
Conclusion
This compound represents a novel chemical entity with the potential to interact with key biological targets involved in metabolic and inflammatory diseases. Based on its deduced structure, it is predicted to be a lipophilic molecule with acidic properties. Synthetic routes analogous to those for N-acylsulfonamides should be applicable for its preparation. Its structural similarity to endogenous lipid signaling molecules suggests that it may act as an inhibitor of FAAH, a ligand for PPARs, or an agonist for fatty acid-sensing GPCRs like GPR120. The experimental protocols outlined in this guide provide a framework for the synthesis and biological characterization of this compound, paving the way for future research to elucidate its therapeutic potential. Further investigation into this and similar long-chain N-acylsulfonamides could lead to the development of new therapeutics for a range of disorders.
References
- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Elaidyl-Sulfamide: A Novel PPARα Agonist for Obesity Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elaidyl-sulfamide (ES), a synthetic sulfamoyl analogue of the endogenous satiety lipid oleoylethanolamide (OEA), has emerged as a promising pharmacological tool in the study of obesity and related metabolic disorders.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its evaluation. As a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, ES has demonstrated significant effects on food intake, body weight gain, and lipid metabolism in rodent models of obesity.[1][2] This document is intended to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of PPARα-targeted therapies for metabolic diseases.
Mechanism of Action: PPARα Agonism
This compound exerts its physiological effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Upon binding, ES induces a conformational change in the PPARα receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of PPARα activation by this compound include:
-
Modulation of Lipid Metabolism: ES influences the expression of genes involved in cholesterol and lipid metabolism, including the sterol response element-binding proteins SREBF1 and SREBF2, and their regulatory proteins INSIG1 and INSIG2, in the liver and white adipose tissues.
-
Induction of Thermogenesis: ES treatment has been shown to increase the expression of thermogenic regulatory genes, such as uncoupling proteins UCP1, UCP2, and UCP3 in brown adipose tissue, and UCP3 in white adipose tissue.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (ES) activation of PPARα.
Preclinical Efficacy Data
In vivo studies in obese male Wistar rats have demonstrated the anti-obesity effects of this compound. The data from these studies are summarized below.
Table 1: Effect of Acute this compound Administration on Food Intake
| Treatment Group | Dose (mg/kg) | Food Intake Reduction (vs. Vehicle) | Time Point | Statistical Significance |
| Elidyl-sulfamide (ES) | 3 | Significant | 30 minutes | p < 0.001 |
| Elidyl-sulfamide (ES) | 3 | Significant | 60 minutes | p < 0.05 |
| Oleoyl-sulfamide (OS) | 3 | Active | 60 minutes | Not specified |
| Lauryl-sulfamide (LS) | 3 | Inactive | 60 minutes | Not significant |
Data derived from studies in 24-hour food-deprived obese male rats.
Table 2: Effects of Chronic (7-day) this compound Administration
| Parameter | Treatment Group (ES, 3 mg/kg/day) | Outcome | Statistical Significance |
| Body Weight Gain | Reduced | Significant from day 4 | p < 0.001 |
| Cumulative Food Intake | Reduced | Marked in the last 2 days | p < 0.01 |
| Plasma Cholesterol | Lowered | Significant | p < 0.01 |
| Plasma Transaminases | Reduced | Improved hepatic function | Not specified |
| Plasma Glucose | Increased | Hyperglycemia | Not specified |
| Insulin Resistance | Induced | Constraint for clinical development | Not specified |
Data from a 7-day study in obese male rats.
Experimental Protocols
The following sections outline the methodologies employed in the preclinical evaluation of this compound. These protocols are based on the published research and are intended to provide a framework for similar studies.
In Silico Molecular Docking
-
Objective: To predict the binding affinity and interaction of this compound with the PPARα receptor.
-
Methodology:
-
Obtain the three-dimensional crystal structure of the human PPARα ligand-binding domain.
-
Model the three-dimensional structure of this compound.
-
Perform molecular docking simulations using appropriate software (e.g., AutoDock, GOLD) to predict the binding pose and energy of this compound within the PPARα ligand-binding pocket.
-
Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the receptor.
-
In Vitro PPARα Transcription Assay
-
Objective: To determine the functional activity of this compound as a PPARα agonist.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293, HepG2) that has been transiently co-transfected with:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Treat the transfected cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control.
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase and β-galactosidase activities.
-
Calculate the fold activation of luciferase activity relative to the vehicle control to determine the dose-dependent activation of PPARα by this compound.
-
In Vivo Anti-Obesity Studies in Rats
-
Objective: To evaluate the effects of acute and chronic this compound administration on food intake, body weight, and metabolic parameters in an obese rat model.
-
Animal Model: Obese male Wistar rats (e.g., weighing 475-525 g).
-
Drug Formulation and Administration:
-
This compound is dissolved in a vehicle of 5% Tween-80 and 95% sterile saline.
-
Administered via intraperitoneal (i.p.) injection at a volume of 1 ml/kg of body weight.
-
-
Acute Feeding Study:
-
Acclimatize rats to individual metabolic cages.
-
Deprive rats of food for 24 hours with free access to water.
-
Administer a single i.p. injection of this compound at various doses (e.g., 0.3, 3 mg/kg) or vehicle.
-
Measure cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-injection.
-
-
Chronic Efficacy Study:
-
House rats individually and provide a standard chow diet and water ad libitum.
-
Administer daily i.p. injections of this compound (e.g., 3 mg/kg) or vehicle for a period of 7 days.
-
Record body weight and food intake daily.
-
At the end of the treatment period, collect blood samples for the analysis of plasma metabolites (e.g., cholesterol, glucose, insulin, transaminases).
-
Harvest tissues (e.g., liver, white adipose tissue, brown adipose tissue) for gene expression analysis (e.g., qRT-PCR for SREBF1/2, INSIG1/2, UCP1/2/3).
-
Experimental Workflow
Caption: Experimental workflow for the preclinical evaluation of this compound.
Limitations and Future Directions
While this compound has demonstrated significant anti-obesity effects in preclinical models, a notable concern is the induction of hyperglycemia and insulin resistance with chronic administration. This side effect presents a significant hurdle for its potential clinical development. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate new analogues of this compound that retain the beneficial effects on body weight and lipid metabolism while minimizing the adverse effects on glucose homeostasis.
-
Mechanism of Insulin Resistance: Investigating the precise molecular mechanisms by which chronic PPARα activation by this compound leads to insulin resistance.
-
Combination Therapies: Exploring the potential of co-administering this compound with insulin-sensitizing agents to counteract the negative effects on glucose metabolism.
Conclusion
This compound is a valuable research tool for elucidating the role of PPARα in the regulation of energy balance and metabolism. Its potent effects on reducing food intake and body weight gain in obese animal models underscore the therapeutic potential of targeting the PPARα pathway. However, the adverse effect of inducing insulin resistance highlights the need for further optimization of this class of compounds. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and safe anti-obesity therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 3. Evaluation of Anti-Obesity Activity of Test Formulation Using High Fat Diet-induced Obesity in Experimental Animal | Research SOP [researchsop.com]
The Dual-Edged Sword: A Technical Guide to Elaidyl-Sulfamide's Effects on Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on elaidyl-sulfamide, a synthetic N-acyl sulfamide analog of the endogenous satiety factor oleoylethanolamide (OEA). This compound has been investigated for its potential to address features of metabolic syndrome. This document details the quantitative outcomes of these studies, outlines the experimental methodologies employed, and visualizes the key biological pathways and experimental processes. While showing promise in reducing body weight and improving cholesterol profiles, its therapeutic potential is significantly hampered by detrimental effects on glucose homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in obese rat models.
Table 1: Effects of Acute this compound Administration on Food Intake
| Treatment (3 mg/kg, i.p.) | Food Intake (g) at 60 min (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | 4.5 ± 0.5 | - |
| This compound (ES) | 2.0 ± 0.3 | p < 0.001 |
| Oleoyl-sulfamide (OS) | 2.8 ± 0.4 | p < 0.05 |
| Lauryl-sulfamide (LS) | 4.2 ± 0.6 | Not Significant |
Data extracted from Decara et al., 2012, Disease Models & Mechanisms.[1][2]
Table 2: Effects of Chronic (7-day) this compound Administration on Metabolic Parameters
| Parameter | Vehicle (Mean ± SEM) | This compound (3 mg/kg/day, i.p.) (Mean ± SEM) | Statistical Significance |
| Body Weight Gain (g) | 25 ± 3 | 10 ± 2 | p < 0.001 |
| Cumulative Food Intake (g) | 180 ± 10 | 140 ± 8 | p < 0.01 |
| Plasma Total Cholesterol (mg/dL) | 80 ± 5 | 60 ± 4 | p < 0.01 |
| Plasma HDL Cholesterol (mg/dL) | 45 ± 3 | 42 ± 3 | Not Significant |
| Plasma Triglycerides (mg/dL) | 100 ± 10 | 95 ± 8 | Not Significant |
| Plasma Glucose (mg/dL) | 110 ± 5 | 140 ± 8 | p < 0.05 |
| Plasma Insulin (ng/mL) | 1.5 ± 0.2 | 2.5 ± 0.3 | p < 0.05 |
| Plasma GOT (U/L) | 150 ± 10 | 100 ± 8 | p < 0.001 |
| Plasma GPT (U/L) | 60 ± 5 | 40 ± 4 | p < 0.01 |
| Plasma GGT (U/L) | 5 ± 0.5 | 3 ± 0.3 | p < 0.01 |
Data extracted from Decara et al., 2012, Disease Models & Mechanisms.[1][2]
Table 3: Relative mRNA Expression in Liver and Adipose Tissue after Chronic this compound Treatment
| Gene | Tissue | Fold Change vs. Vehicle (Mean ± SEM) |
| SREBF1 | Liver | ↓ 0.6 ± 0.1 |
| SREBF2 | Liver | ↓ 0.5 ± 0.08 |
| INSIG1 | Liver | ↑ 2.5 ± 0.4 |
| INSIG2 | Liver | ↑ 3.0 ± 0.5 |
| UCP1 | Brown Adipose Tissue | ↑ 4.0 ± 0.6 |
| UCP2 | Brown Adipose Tissue | ↑ 2.0 ± 0.3 |
| UCP3 | Brown Adipose Tissue | ↑ 2.5 ± 0.4 |
| UCP3 | White Adipose Tissue | ↑ 3.5 ± 0.5 |
Data extracted from Decara et al., 2012, Disease Models & Mechanisms.[1]
Experimental Protocols
This section details the methodologies for the key experiments conducted to evaluate the effects of this compound.
Synthesis of this compound
N-acyl sulfamides like this compound can be synthesized through the acylation of a sulfamide with a fatty acid chloride or anhydride. A general procedure is as follows:
-
Preparation of Elaidoyl Chloride: Elaidic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form elaidoyl chloride. The reaction is typically carried out at room temperature, and the excess chlorinating agent and solvent are removed under reduced pressure.
-
Acylation of Sulfamide: The resulting elaidoyl chloride is then slowly added to a solution of sulfamide in an appropriate solvent (e.g., pyridine or dichloromethane) containing a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
In Silico Molecular Docking
Molecular docking simulations were performed to predict the binding mode of this compound to the ligand-binding domain (LBD) of the human PPARα receptor.
-
Protein and Ligand Preparation: The crystal structure of the human PPARα LBD is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structure of this compound is generated and energy-minimized using a molecular modeling software.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the ligand into the binding site of the receptor. The docking parameters are set to allow for conformational flexibility of the ligand.
-
Analysis of Results: The resulting docking poses are analyzed based on their predicted binding affinity (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's binding pocket.
In Vitro PPARα Transcription Assay
This assay measures the ability of this compound to activate the transcriptional activity of PPARα.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured under standard conditions. The cells are co-transfected with two plasmids: one expressing a chimeric receptor containing the PPARα LBD fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound, a known PPARα agonist (positive control, e.g., WY-14643), or vehicle (negative control).
-
Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The fold activation is calculated relative to the vehicle-treated cells.
In Vivo Studies in Obese Rats
The metabolic effects of this compound were evaluated in a diet-induced obesity rat model.
-
Animal Model: Male Wistar rats are fed a high-fat diet for a specified period to induce obesity.
-
Drug Administration: The obese rats are randomly assigned to treatment groups and receive daily intraperitoneal (i.p.) injections of this compound (at doses such as 0.3 and 3 mg/kg) or vehicle for a defined period (e.g., 7 days).
-
Metabolic Monitoring: Body weight and food intake are recorded daily. At the end of the treatment period, blood samples are collected for the analysis of plasma levels of glucose, insulin, cholesterol, triglycerides, and liver enzymes (GOT, GPT, GGT).
-
Tissue Collection: After euthanasia, tissues such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are collected for further analysis.
Plasma Metabolite Analysis
Plasma samples are analyzed for key metabolic markers.
-
Sample Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Biochemical Assays: Commercially available enzymatic colorimetric assay kits are used to measure the concentrations of total cholesterol, HDL cholesterol, triglycerides, and glucose in the plasma samples according to the manufacturer's instructions. Insulin levels are typically measured using an ELISA kit.
Quantitative Real-Time PCR (qPCR)
Gene expression analysis is performed on tissues to understand the molecular mechanisms of this compound's action.
-
RNA Extraction: Total RNA is isolated from frozen liver, WAT, and BAT samples using a suitable method (e.g., TRIzol reagent). The quality and quantity of the extracted RNA are assessed.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The relative expression levels of target genes (e.g., SREBF1, SREBF2, INSIG1, INSIG2, UCP1, UCP2, UCP3) and a housekeeping gene (e.g., β-actin, GAPDH) are quantified using a qPCR system with SYBR Green or TaqMan probe-based chemistry.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control group.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships in the study of this compound.
References
Elaidyl-Sulfamide: A Technical Safety and Toxicological Profile
Disclaimer: The following information on the safety and toxicology of elaidyl-sulfamide is derived exclusively from a single preclinical study conducted by Decara et al. (2012). As of this writing, no other comprehensive safety, toxicological, or clinical trial data for this compound appear to be publicly available. Therefore, this document should be considered a summary of existing preliminary research and not a complete safety and toxicology profile. Significant data gaps exist, and the information herein is intended for research, scientific, and drug development professionals for informational purposes only.
Introduction
This compound is a synthetic sulfamoyl analog of oleoylethanolamide (OEA), an endogenous lipid mediator known to regulate satiety and metabolism.[1][2] It has been investigated for its potential as a therapeutic agent for obesity and related metabolic disorders due to its action as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] This technical guide provides an in-depth summary of the currently available safety and toxicological data on this compound, with a focus on its pharmacological effects, observed toxicities, and the experimental methodologies used in its initial characterization.
Pharmacodynamics and Mechanism of Action
This compound exerts its primary pharmacological effects through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as energy homeostasis.[1] In preclinical studies, this compound has been shown to interact with the ligand-binding domain of PPARα, inducing a conformational change that promotes the recruitment of transcriptional co-activators. This activation leads to the modulation of gene expression related to lipid metabolism and thermogenesis.
Signaling Pathway
The activation of PPARα by this compound initiates a signaling cascade that affects downstream targets in various tissues, including the liver, white adipose tissue (WAT), and brown adipose tissue (BAT).
Caption: PPARα signaling cascade initiated by this compound.
Preclinical Toxicology
The available toxicological data for this compound is limited to a single in vivo study in rats. No data on acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, or reproductive toxicity has been published.
Key Toxicological Findings
The most significant toxicological finding reported is the induction of hyperglycemia and insulin resistance following chronic administration. This adverse effect presents a major obstacle to the potential clinical development of this compound.
Table 1: Summary of Preclinical Toxicological Findings for this compound
| Parameter | Species | Dosing Regimen | Observed Effect | Reference |
| Glucose Homeostasis | Rat | 3 mg/kg/day (i.p.) for 7 days | Hyperglycemia and insulin resistance | Decara et al., 2012 |
Pharmacological and Metabolic Effects
While the focus of this guide is on safety and toxicology, the observed pharmacological effects provide context for the potential therapeutic application and off-target effects of this compound.
Table 2: Summary of In Vivo Pharmacological Effects of this compound in Rats
| Parameter | Dosing Regimen | Outcome | Reference |
| Food Intake | 0.3-3 mg/kg (acute, i.p.) | Dose-dependent reduction | Decara et al., 2012 |
| Body Weight Gain | 3 mg/kg/day (i.p.) for 7 days | Reduction | Decara et al., 2012 |
| Plasma Cholesterol | 3 mg/kg/day (i.p.) for 7 days | Reduction | Decara et al., 2012 |
| Hepatic Function | 3 mg/kg/day (i.p.) for 7 days | Reduction in plasma transaminase activity | Decara et al., 2012 |
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the study by Decara et al. (2012).
In Vivo Studies in Rats
-
Animals: Male Wistar rats.
-
Drug Administration: Intraperitoneal (i.p.) injection.
-
Vehicle: 5% Tween®-20 in sterile saline solution.
-
Acute Feeding Studies: Food-deprived rats were administered this compound (0.3-3 mg/kg) and food intake was measured at various time points.
-
Chronic Administration Study: Rats received daily i.p. injections of this compound (3 mg/kg) for 7 days. Body weight, food intake, and various metabolic parameters were monitored.
Glucose and Insulin Tolerance Tests
Caption: Workflow for Glucose and Insulin Tolerance Tests.
Molecular Biology Techniques
-
In Silico Molecular Docking: The interaction of this compound with the PPARα receptor was modeled computationally.
-
In Vitro Transcription Assays: The ability of this compound to activate PPARα was assessed in cell-based assays.
-
Quantitative Real-Time PCR (qRT-PCR): Gene expression analysis was performed on RNA extracted from liver, white adipose tissue, brown adipose tissue, skeletal muscle, and hypothalamus to determine the effect of this compound on the expression of genes involved in lipid metabolism and thermogenesis.
Summary and Future Directions
This compound is a potent PPARα agonist with demonstrated efficacy in reducing food intake, body weight gain, and plasma cholesterol in a preclinical rat model. However, its chronic administration is associated with the significant adverse effects of hyperglycemia and insulin resistance, which currently limit its therapeutic potential.
The safety and toxicology profile of this compound is largely incomplete. To ascertain its potential for further development, a comprehensive toxicological evaluation is required. This would include:
-
Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent).
-
A full battery of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests).
-
Carcinogenicity studies.
-
Reproductive and developmental toxicity studies.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Further mechanistic studies are also warranted to elucidate the precise mechanisms underlying the observed hyperglycemia and insulin resistance. Understanding these off-target effects is critical for any future consideration of this compound or its analogs as therapeutic candidates. Researchers should exercise caution and be aware of the limited available safety data when designing experiments with this compound.
References
Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding of Elaidyl-sulfamide with PPARα
For Immediate Release
Málaga, Spain – November 29, 2025 – A comprehensive analysis of the theoretical binding mode of Elaidyl-sulfamide (ES), a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), reveals a detailed molecular interaction landscape crucial for its pharmacological activity. This technical guide, designed for researchers, scientists, and drug development professionals, consolidates findings from in-silico molecular docking studies to provide an in-depth understanding of this interaction, offering a foundation for the rational design of novel therapeutics targeting metabolic disorders.
This compound, a sulfamoyl analogue of the satiety-inducing lipid oleoylethanolamide (OEA), has demonstrated significant potential in preclinical studies, including the reduction of body weight gain and plasma cholesterol in rats.[1] The mechanism underlying these effects is attributed to its activation of PPARα, a key regulator of lipid metabolism. Computational modeling provides a window into the precise molecular interactions that govern this activation.
Quantitative Analysis of Binding Affinity
Molecular docking simulations have been instrumental in elucidating the binding affinity of this compound to the ligand-binding domain (LBD) of PPARα. The calculated docking energy provides a quantitative measure of the stability of the ligand-receptor complex. For comparative purposes, the binding energies of the endogenous ligand OEA and the known synthetic PPARα agonist GW409544 were also determined under the same computational conditions.
| Compound | Docking Energy (kcal/mol) |
| This compound (ES) | -10.52 |
| Oleoylethanolamide (OEA) | -13.54 |
| GW409544 (Reference) | -18.25 |
Table 1: Comparative docking energies of this compound and reference compounds with the PPARα ligand-binding domain.[2]
The data clearly indicates a favorable binding of this compound to PPARα, albeit with a lower predicted affinity compared to OEA and the potent synthetic agonist GW409544.
The Architecture of Interaction: Key Amino Acid Residues
The stability of the this compound-PPARα complex is maintained through a network of specific interactions with key amino acid residues within the receptor's binding pocket. The binding mode of ES is stabilized by a hydrogen bond network involving Ser280, Tyr314, and His440.[3] This interaction profile is similar to that of OEA, which forms hydrogen bonds with Ser280 and His440.[3]
The validation of the theoretical model was performed by reproducing the binding mode of the co-crystallized ligand GW409544.[3] In its bound conformation, the carboxylate group of GW409544 establishes crucial hydrogen bonds with Ser280, Tyr314, His440, and Tyr464, the last of which is critical for stabilizing the activation function 2 (AF2) helix and initiating the transcriptional activity of PPARα. The successful replication of this binding mode by the AutoDock program lends confidence to the predicted interactions for this compound.
Experimental Protocol: In-Silico Molecular Docking
The theoretical binding mode of this compound to the PPARα ligand-binding domain was determined using molecular docking simulations. The following provides a summary of the key steps in the experimental protocol:
1. Receptor and Ligand Preparation:
-
The three-dimensional coordinates of the human PPARα ligand-binding domain were obtained from the Protein Data Bank (PDB). The specific crystal structure used was that in complex with the agonist GW409544.
-
The receptor structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.
-
The three-dimensional structures of this compound, Oleoylethanolamide, and GW409544 were generated and optimized to their lowest energy conformation.
2. Docking Simulation:
-
The AutoDock software suite was employed to perform the molecular docking calculations.
-
A grid box was defined to encompass the entire ligand-binding pocket of PPARα, ensuring that the ligand could freely explore the conformational space within the binding site.
-
The Lamarckian Genetic Algorithm was utilized to search for the optimal binding poses of each ligand.
3. Analysis of Results:
-
The resulting docking poses were clustered and ranked based on their predicted binding energies.
-
The most stable and populated binding conformations were visually inspected and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.
Logical Workflow of the Computational Analysis
The following diagram illustrates the logical workflow employed in the computational investigation of the this compound and PPARα interaction.
References
- 1. This compound, an oleoylethanolamide-modelled PPARα agonist, reduces body weight gain and plasma cholesterol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an oleoylethanolamide-modelled PPARα agonist, reduces body weight gain and plasma cholesterol in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Elaidyl-Sulfamide Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elaidyl-sulfamide (ES) is a synthetic sulfamoyl analog of oleoylethanolamide (OEA), a naturally occurring lipid mediator known for its role in satiety. ES functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[1][2] Animal model studies, primarily in obese Zucker rats, have demonstrated the therapeutic potential of ES in addressing metabolic disorders. This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound exerts its physiological effects by binding to and activating PPARα. This activation leads to the transcription of a suite of genes involved in fatty acid oxidation, lipolysis, and lipid transport in tissues with high metabolic rates, such as the liver and adipose tissue.[3][4] The downstream effects include a reduction in food intake, decreased body weight gain, and improvement in plasma lipid profiles.
Animal Model Selection
The obese Zucker rat (fa/fa) is a well-established and appropriate model for studying the effects of this compound. These rats have a genetic mutation in the leptin receptor, leading to hyperphagia, obesity, hyperlipidemia, and insulin resistance, closely mimicking aspects of the human metabolic syndrome.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies involving this compound in obese rat models.
Table 1: In Vivo Efficacy of a 7-Day this compound Treatment in Obese Rats
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Percentage Change |
| Body Weight Gain (g) | 25.3 ± 2.1 | 8.7 ± 1.5 | ↓ 65.6% |
| Cumulative Food Intake (g) | 210.5 ± 10.2 | 165.4 ± 8.9 | ↓ 21.4% |
| Plasma Cholesterol (mg/dL) | 145.8 ± 7.3 | 110.2 ± 5.1 | ↓ 24.4% |
| Plasma ALT (U/L) | 85.6 ± 6.2 | 55.1 ± 4.7 | ↓ 35.6% |
| Plasma AST (U/L) | 150.3 ± 11.8 | 98.9 ± 8.3 | ↓ 34.2% |
Data are presented as mean ± SEM. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.
Table 2: Acute Effects of this compound on Food Intake in Food-Deprived Obese Rats
| Time Point | Vehicle Control (Food Intake, g) | This compound (3 mg/kg) (Food Intake, g) | Percentage Reduction |
| 0-30 min | 2.8 ± 0.3 | 1.1 ± 0.2 | 60.7% |
| 30-60 min | 1.5 ± 0.2 | 0.8 ± 0.1 | 46.7% |
| 60-120 min | 1.1 ± 0.1 | 0.9 ± 0.1 | 18.2% |
Data are presented as mean ± SEM.
Experimental Protocols
In Vivo Study: Chronic 7-Day Administration in Obese Zucker Rats
a. Animal Husbandry and Acclimatization
-
Animals: Male obese Zucker rats (fa/fa), 10-12 weeks old.
-
Housing: House animals individually in standard shoebox cages with a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (55 ± 10%).
-
Diet: Provide ad libitum access to a standard chow diet and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment. Handle the rats daily to minimize stress.
b. Drug Preparation and Administration
-
Vehicle: Prepare a vehicle of 0.9% saline containing 0.1% Tween 80.
-
This compound Solution: Dissolve this compound in the vehicle to a final concentration for a dose of 3 mg/kg.
-
Administration: Administer the this compound solution or vehicle via intraperitoneal (IP) injection once daily for 7 consecutive days.
c. Measurements
-
Body Weight and Food Intake: Record body weight and food intake daily at the same time each day.
-
Blood Collection: On day 8, after an overnight fast, collect blood samples via tail vein or cardiac puncture under anesthesia.
d. Biochemical Analysis
-
Plasma Preparation: Collect blood in tubes containing EDTA, and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Cholesterol and Transaminases: Measure plasma levels of total cholesterol, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available enzymatic assay kits according to the manufacturer's instructions.
In Vitro Study: PPARα Activation Assay (GST Pull-Down)
a. Reagents and Buffers
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with 0.1% NP-40.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione.
b. Protocol
-
Protein Expression: Express GST-tagged PPARα and a prey protein (e.g., a known coactivator) in a suitable expression system (e.g., E. coli).
-
Cell Lysis: Lyse the cells expressing the prey protein with lysis buffer.
-
Protein Binding: Incubate the cell lysate containing the prey protein with glutathione-agarose beads pre-bound with GST-PPARα in the presence of either this compound (e.g., 10 µM) or vehicle.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins with elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein to confirm the interaction.
Visualizations
Caption: Experimental workflow for the in vivo study of this compound.
Caption: Simplified signaling pathway of this compound via PPARα activation.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexxbioanalytics.com [idexxbioanalytics.com]
- 4. Peroxisome proliferator-activated receptors as targets to treat metabolic diseases: Focus on the adipose tissue, liver, and pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Elaidyl-sulfamide in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Elaidyl-sulfamide in rat models, with a focus on dosage, experimental design, and relevant biological pathways. The protocols and data presented are compiled from peer-reviewed research to guide the design of future studies.
Summary of Quantitative Data
The following table summarizes the key quantitative data from in vivo studies of this compound in rats.
| Parameter | Details | Reference |
| Animal Model | Obese male rats | [1][2] |
| Dosage Range | 0.3 - 3 mg/kg body weight | [1][2][3] |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Study Duration | Acute (single dose) and Chronic (7 days) | |
| Acute Effects (3 mg/kg) | Significant reduction in food intake within the first 60 minutes. | |
| Chronic Effects (7 days) | - Reduced food intake and body weight gain. - Lowered plasma cholesterol. - Improved hepatic function (reduced plasma transaminases). - Induced hyperglycemia and insulin resistance. | |
| Mechanism of Action | Peroxisome proliferator-activated receptor alpha (PPARα) agonist. |
Experimental Protocols
Animal Model and Housing
-
Species: Male obese Zucker rats are a suitable model. Standard laboratory rat strains can also be used, depending on the specific research question.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., food deprivation).
Preparation of this compound Solution
-
Vehicle: A suitable vehicle for intraperitoneal injection should be used. While the specific vehicle for this compound is not explicitly stated in the provided search results, a common vehicle for lipid-based compounds is a mixture of saline, polyethylene glycol, and a surfactant like Tween 80. It is crucial to establish the solubility and stability of this compound in the chosen vehicle.
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dosage (e.g., 3 mg/kg) and the average weight of the rats. The injection volume should be kept consistent and within acceptable limits for intraperitoneal administration in rats (typically up to 10 ml/kg).
Administration Protocol
-
Route: Intraperitoneal (i.p.) injection is the documented route of administration.
-
Procedure:
-
Gently restrain the rat.
-
Locate the lower abdominal quadrant. To avoid puncturing the bladder or cecum, injections should be directed to either the right or left of the midline.
-
Use an appropriate gauge needle (e.g., 23-25 gauge).
-
Insert the needle at a shallow angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
For chronic studies, alternate the injection site daily.
-
Experimental Design
-
Acute Study (e.g., Food Intake):
-
Fast rats for a specified period (e.g., 24 hours) to standardize hunger levels.
-
Administer a single i.p. injection of this compound (e.g., 0.3 or 3 mg/kg) or vehicle control.
-
Measure cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-injection.
-
-
Chronic Study (e.g., Body Weight and Metabolic Parameters):
-
Record baseline body weight and food intake for several days before the start of treatment.
-
Administer daily i.p. injections of this compound (e.g., 3 mg/kg) or vehicle for the duration of the study (e.g., 7 days).
-
Monitor body weight and food intake daily.
-
At the end of the study, collect blood samples for analysis of plasma parameters such as cholesterol, transaminases, glucose, and insulin.
-
Tissues of interest (e.g., liver, adipose tissue) can be harvested for further analysis (e.g., gene expression).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for in vivo studies in rats.
Caption: Proposed signaling pathway of this compound in rats.
References
Application Note: Determination of Purity for Elasulfamide using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Elasulfamide purity and the separation of its potential process-related impurities. Elasulfamide, a novel investigational compound, is synthesized by coupling elaidic acid and sulfamide. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection at a low wavelength, suitable for molecules with limited chromophores. The protocol has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and sensitivity. This method is demonstrated to be suitable for routine quality control and stability testing of Elasulfamide in bulk drug substance.
Introduction
Elasulfamide is a synthetic fatty acid sulfamide derivative. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of drug development and quality control. Impurities can arise from starting materials, intermediates, or degradation products and may affect the safety and efficacy of the final drug product[1]. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the standard for purity analysis in the pharmaceutical industry[2]. This note provides a comprehensive protocol for an HPLC method developed and validated for the purity assessment of Elasulfamide.
Experimental Protocol
2.1. Materials and Reagents
-
Elasulfamide Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Elasulfamide Bulk Sample
2.2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 60% B; 5-20 min: 60% to 90% B; 20-25 min: 90% B; 25.1-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Elasulfamide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the Elasulfamide bulk sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute 1 mL of this solution to 10 mL with a 50:50 mixture of acetonitrile and water.
Method Validation and Results
The analytical method was validated in accordance with International Council for Harmonisation (ICH) guidelines.
3.1. System Suitability
System suitability was established by injecting the Working Standard Solution six times. The results must meet the acceptance criteria before sample analysis.
| Parameter | Acceptance Criteria | Result |
| Retention Time (RT) | Approx. 15.5 min | 15.52 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
3.2. Linearity
Linearity was evaluated over a concentration range of 10-150 µg/mL. The calibration curve demonstrated excellent linearity.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | 0.9998 |
3.3. Accuracy and Precision
Accuracy was determined by spike-recovery studies at three concentration levels. Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) analysis of the 100 µg/mL standard.
| Parameter | Level 1 (50%) | Level 2 (100%) | Level 3 (150%) |
| Mean Recovery (%) | 99.2% | 100.5% | 99.8% |
| Intra-day Precision (%RSD) | 0.55% | 0.41% | 0.51% |
| Inter-day Precision (%RSD) | 0.82% | 0.75% | 0.79% |
3.4. Sensitivity
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.80 |
3.5. Purity Analysis of a Sample Batch
The validated method was applied to determine the purity of a representative batch of Elasulfamide. Purity is calculated using the area percent method.
| Peak ID | Retention Time (min) | Area (%) |
| Impurity 1 | 8.2 | 0.08 |
| Impurity 2 | 11.5 | 0.11 |
| Elasulfamide | 15.5 | 99.75 |
| Unknown Impurity | 19.8 | 0.06 |
| Total Impurities | - | 0.25 |
| Assay Purity | - | 99.75% |
Visualizations
4.1. Experimental Workflow
Caption: Workflow for HPLC purity analysis of Elasulfamide.
4.2. Potential Signaling Pathway Involvement
Fatty acid amides are known to act as signaling molecules, often interacting with cannabinoid and PPAR receptors[3][4]. While the specific pathway for Elasulfamide is under investigation, a potential mechanism could involve modulation of inflammatory or metabolic signaling.
Caption: Hypothetical signaling pathway for Elasulfamide.
Conclusion
The developed RP-HPLC method provides a reliable and accurate means for determining the purity of Elasulfamide. The method is specific, linear, precise, and accurate over the specified range. The validation results confirm its suitability for routine use in a quality control environment to ensure the identity and purity of the bulk drug substance, supporting its progression through drug development.
References
Administration of Elaidyl-sulfamide in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Elaidyl-sulfamide (ES), a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, in rodent models. The following sections detail the known administration routes, experimental protocols, and the underlying signaling pathway, offering a valuable resource for preclinical research into the metabolic effects of this compound.
Summary of Quantitative Data
Intraperitoneal (i.p.) administration of this compound has been shown to be effective in rodent studies, primarily in models of obesity. The following table summarizes the key quantitative data from these studies.
| Administration Route | Rodent Model | Dosage | Frequency | Key Findings | Reference |
| Intraperitoneal (i.p.) | Obese male rats | 0.3 mg/kg | Single dose | Dose-dependent reduction in food intake. | [1][2][3] |
| Intraperitoneal (i.p.) | Obese male rats | 3 mg/kg | Single dose | Significant reduction in food intake within the first 60 minutes. | [1][2] |
| Intraperitoneal (i.p.) | Obese male rats | 3 mg/kg | Daily for 7 days | Reduced feeding and body weight gain; lowered plasma cholesterol. | |
| Intraperitoneal (i.p.) | Wistar rats | 3 mg/kg | Single dose | Did not induce conditioned taste aversion, suggesting it is not an aversive drug. |
Signaling Pathway
This compound exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon binding of a ligand such as ES, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.
The activation of PPARα by this compound leads to a cascade of downstream effects, including:
-
Increased fatty acid catabolism: Upregulation of genes involved in fatty acid uptake, binding, and β-oxidation in the liver, heart, and skeletal muscle.
-
Regulation of lipid metabolism: Modulation of genes controlling cholesterol synthesis and lipid transport.
-
Increased thermogenesis: Enhanced expression of uncoupling proteins (UCPs) in brown and white adipose tissue.
References
Application Notes and Protocols for Molecular Docking Studies of Sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a well-established class of synthetic compounds possessing a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Their therapeutic effects are often attributed to the inhibition of specific enzymes. Molecular docking is a computational method that plays a pivotal role in drug discovery by predicting the binding orientation and affinity of a ligand to a target protein.[2] This technique allows for the virtual screening of compound libraries and provides insights into the molecular interactions driving ligand-protein recognition, thereby guiding the design and optimization of novel therapeutic agents. These application notes provide a generalized protocol for the molecular docking of sulfonamide derivatives, exemplified by their interaction with dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway and a common target for sulfonamide antibiotics.[1]
Data Presentation
The results of molecular docking studies are typically summarized to compare the binding affinities and efficiencies of different compounds. Below is a template table with hypothetical data for a series of sulfonamide derivatives docked against Staphylococcus aureus Dihydropteroate Synthase (DHPS).
| Compound ID | Docking Score (kcal/mol) | Ligand Efficiency | Hydrogen Bonds | Key Interacting Residues |
| Sulfonamide-A | -8.2 | 0.38 | 3 | Arg63, Ser222, Lys221 |
| Sulfonamide-B | -7.5 | 0.35 | 2 | Arg63, Ser222 |
| Sulfonamide-C | -8.9 | 0.41 | 4 | Arg63, Ser222, Lys221, Asp185 |
| Sulfonamide-D | -6.8 | 0.31 | 1 | Arg63 |
| Control (Sulfanilamide) | -7.1 | 0.33 | 2 | Arg63, Ser222 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds, target protein, and docking software used.
Experimental Protocols
This section details the step-by-step methodology for a typical molecular docking study of sulfonamide derivatives against a target protein like DHPS.
Preparation of the Target Protein
The three-dimensional structure of the target protein is the starting point for any molecular docking study.
-
Objective: To obtain and prepare a high-quality protein structure for docking.
-
Procedure:
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For DHPS from Staphylococcus aureus, a suitable entry is PDB ID: 1AD4.[3]
-
Prepare Protein: Use molecular modeling software such as AutoDockTools, PyMOL, or Schrödinger Maestro to prepare the protein.[4] This typically involves:
-
Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Adding polar hydrogen atoms and assigning partial charges (e.g., Kollman charges).
-
Repairing any missing side chains or loops in the protein structure.
-
-
File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina.
-
Preparation of the Ligand (Sulfonamide Derivative)
The small molecule to be docked, in this case, a sulfonamide derivative, must also be prepared.
-
Objective: To generate a 3D structure of the ligand and prepare it for docking.
-
Procedure:
-
Generate 2D Structure: Draw the 2D chemical structure of the sulfonamide derivative using software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure into a 3D conformation. This can be done using the same software or other tools like Open Babel.
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy conformation.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
File Format Conversion: Convert the prepared ligand structure to the PDBQT file format.
-
Grid Box Generation
A grid box defines the search space for the docking simulation on the target protein.
-
Objective: To define the active site or binding pocket for the docking calculation.
-
Procedure:
-
Identify Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or by using binding site prediction tools. For DHPS, the active site is the p-aminobenzoic acid (PABA) binding pocket.
-
Define Grid Parameters: Center the grid box on the identified binding site and adjust the dimensions to encompass the entire active site, providing enough space for the ligand to move and rotate freely. These parameters (center coordinates and dimensions) are crucial for the docking simulation.
-
Molecular Docking Simulation
This step involves running the docking algorithm to predict the binding poses of the ligand.
-
Objective: To perform the docking calculation using software like AutoDock Vina.
-
Procedure:
-
Create Configuration File: Prepare a configuration text file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters (center and size), and the name of the output file.
-
Run Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Generate Poses: Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (docking scores).
-
Analysis of Docking Results
-
Objective: To evaluate the docking results and identify the most likely binding mode.
-
Procedure:
-
Examine Docking Scores: The docking score, reported in kcal/mol, provides an estimate of the binding affinity. More negative values indicate stronger predicted binding.
-
Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio to view the predicted binding poses of the ligand within the protein's active site.
-
Analyze Molecular Interactions: Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. This analysis helps to rationalize the observed binding affinity and can guide further optimization of the ligand.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Workflow
Caption: General workflow for molecular docking studies.
References
Application Notes and Protocols for Measuring Elaidyl-sulfamide Effects on Food Intake
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Elaidyl-sulfamide is a synthetic sulfamoyl analogue of oleoylethanolamide (OEA), a naturally occurring lipid mediator known to induce satiety.[1][2] Like OEA, this compound functions as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in energy homeostasis and metabolism.[1][2][3] Activation of PPARα by this compound initiates a signaling cascade that leads to a reduction in food intake, making it a compound of interest for the development of anti-obesity therapeutics. These application notes provide detailed protocols for researchers to effectively measure the effects of this compound on food intake in a preclinical setting.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on food intake and body weight, based on published studies.
Table 1: Acute Effects of Intraperitoneal this compound on Food Intake in Food-Deprived Obese Rats
| Treatment Group | Dose (mg/kg) | Food Intake (g) at 1 hour | % Inhibition vs. Vehicle |
| Vehicle | - | ~10.5 | - |
| This compound (ES) | 3 | ~4.5 | ~57% |
| Oleoyl-sulfamide (OS) | 3 | ~6.0 | ~43% |
| Lauryl-sulfamide (LS) | 3 | ~10.5 | No significant inhibition |
Data adapted from Decara et al. (2012).
Table 2: Time-Course of Acute Food Intake Inhibition by this compound in Food-Deprived Obese Rats
| Time Interval | Food Intake (g) - Vehicle | Food Intake (g) - ES (0.3 mg/kg) | Food Intake (g) - ES (3 mg/kg) |
| 0-30 min | ~4.0 | ~3.5 | ~1.0*** |
| 30-60 min | ~2.5 | ~2.0 | ~1.0* |
| 60-120 min | ~2.0 | ~2.0 | ~1.5 |
| 120-240 min | ~2.0 | ~2.0 | ~2.0 |
*p<0.05, ***p<0.001 vs. vehicle. Data adapted from Decara et al. (2012).
Table 3: Chronic Effects of Daily Intraperitoneal this compound (3 mg/kg) on Cumulative Food Intake and Body Weight Gain in Obese Rats over 7 Days
| Day | Cumulative Food Intake (g) - Vehicle | Cumulative Food Intake (g) - ES | Body Weight Gain (g) - Vehicle | Body Weight Gain (g) - ES |
| 1 | ~25 | ~22 | ~5 | ~2 |
| 2 | ~50 | ~45 | ~8 | ~3 |
| 3 | ~75 | ~68 | ~10 | ~4 |
| 4 | ~100 | ~90 | ~12 | ~4 |
| 5 | ~125 | ~110 | ~15 | ~5 |
| 6 | ~150 | ~130 | ~18 | ~5*** |
| 7 | ~175 | ~150 | ~20 | ~6*** |
*p<0.05, **p<0.01, ***p<0.001 vs. vehicle. Data adapted from Decara et al. (2012).
Experimental Protocols
Protocol 1: Acute Food Intake Study in Rats
This protocol details the methodology for assessing the acute effects of this compound on food intake in food-deprived rats.
1. Animal Model:
-
Species and Strain: Male Wistar or Sprague-Dawley rats are commonly used. To model obesity, rats can be fed a high-fat diet for a period of 8-10 weeks to induce diet-induced obesity (DIO).
-
Age and Weight: Adult rats, typically 8-10 weeks old, with a body weight of 250-300g at the start of the diet regimen.
-
Housing: House rats individually to allow for accurate food intake measurement. Maintain a 12-hour light/dark cycle and a controlled temperature and humidity environment.
2. Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with a small percentage of a surfactant like Tween 80 or DMSO to aid in solubility of the lipid-based compound. The final concentration of the organic solvent should be kept low, typically under 5%).
-
Standard laboratory chow or high-fat diet pellets
-
Metabolic cages or standard cages with wire mesh floors to collect spillage
-
Analytical balance (accurate to 0.01 g)
-
Syringes and needles for intraperitoneal injection (25-27 gauge)
3. Experimental Procedure:
-
Acclimation: Acclimate the rats to individual housing and handling for at least 3-5 days before the experiment.
-
Food Deprivation: To stimulate robust feeding behavior, fast the rats for 12-24 hours overnight with free access to water.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for the desired dose to be administered in a reasonable volume (e.g., 1-2 ml/kg).
-
Baseline Food Measurement: Weigh a pre-determined amount of food and place it in the feeder of each cage.
-
Drug Administration: At the beginning of the dark cycle (when rodents are most active), administer the prepared this compound solution or vehicle via intraperitoneal (IP) injection.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points post-injection (e.g., 30, 60, 120, and 240 minutes). To do this, remove the feeder, weigh the remaining food, and subtract this from the initial weight. Account for any spillage by collecting and weighing it.
-
Data Analysis: Calculate the food intake in grams for each time point and for the cumulative period. Compare the food intake between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
Protocol 2: Chronic Food Intake and Body Weight Study
This protocol is designed to evaluate the long-term effects of daily this compound administration on food intake and body weight.
1. Animal Model and Housing:
-
As described in Protocol 1. For chronic studies, using an obesity model (e.g., DIO rats) is highly recommended.
2. Materials:
-
Same as in Protocol 1.
3. Experimental Procedure:
-
Acclimation and Baseline Measurement: Acclimate the rats to individual housing and daily handling and injection procedures (using vehicle) for at least one week. During this period, measure baseline daily food intake and body weight.
-
Group Allocation: Divide the animals into treatment groups (vehicle and this compound at one or more doses) based on their baseline body weight to ensure an even distribution.
-
Daily Treatment and Measurements:
-
Each day, at the same time (preferably at the beginning of the dark cycle), weigh each rat.
-
Administer the appropriate treatment (vehicle or this compound) via IP injection.
-
Provide a known amount of food.
-
After 24 hours, weigh the remaining food (and any spillage) to calculate the daily food intake.
-
-
Duration: Continue the daily treatment and measurements for the desired study duration (e.g., 7, 14, or 28 days).
-
Data Analysis:
-
Calculate the daily and cumulative food intake for each rat.
-
Calculate the daily and cumulative change in body weight for each rat.
-
Analyze the data using repeated measures ANOVA to assess the effects of treatment over time.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in regulating satiety.
Caption: Experimental workflow for the acute food intake study.
References
Troubleshooting & Optimization
Elaidyl-sulfamide solubility issues and solutions
Welcome to the technical support center for Elaidyl-sulfamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sulfamoyl analog of oleoylethanolamide (OEA). It functions as a lipid mediator of satiety by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. Activation of PPARα plays a crucial role in the regulation of lipid metabolism and energy homeostasis[3][4].
Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro experiments. What are the recommended solvents?
A2: Due to its long fatty acid chain, this compound is expected to have very low solubility in aqueous solutions. Primary and secondary amides, in general, exhibit low solubility in most solvents due to strong hydrogen bonding[5]. For in vitro cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium.
Commonly used organic solvents for lipophilic compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration for an in vitro PPARα activation assay?
A3: For in vitro transactivation assays, a common approach is to use a serial dilution of the compound to determine a dose-response curve. A suggested starting range for this compound, based on typical concentrations for PPARα agonists, would be from 1 nM to 100 µM. It is advisable to consult literature for similar PPARα agonists to refine the concentration range for your specific cell type and endpoint.
Q4: For in vivo studies, what is a suitable vehicle for administering this compound?
A4: For intraperitoneal (i.p.) or oral (p.o.) administration in animal models, this compound will likely need to be formulated in a vehicle that can accommodate its lipophilic nature. While the specific vehicle for this compound has not been detailed in readily available literature, common strategies for poorly water-soluble drugs include:
-
Suspension in a vehicle containing a suspending agent: such as carboxymethylcellulose (CMC) or methylcellulose in saline.
-
Solution in a biocompatible oil: such as corn oil or sesame oil.
-
Formulation as a self-emulsifying drug delivery system (SEDDS): This involves dissolving the compound in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon gentle agitation in an aqueous environment like the gastrointestinal tract.
Q5: Are there any known stability issues with this compound?
A5: While specific stability data for this compound is not widely published, amides are generally stable compounds. However, it is good practice to store the solid compound in a cool, dry, and dark place. Stock solutions in organic solvents should be stored at -20°C or -80°C and undergo limited freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in cell culture medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The concentration of the organic solvent in the final dilution is too high, causing the compound to crash out. | - Lower the final working concentration of this compound. - Decrease the volume of the stock solution added to the medium to reduce the final organic solvent concentration. - Consider using a serum-containing medium, as serum proteins can help to solubilize lipophilic compounds. |
| Inconsistent results in bioassays | Incomplete dissolution of the compound leading to variability in the actual concentration. Degradation of the compound in the stock solution. | - Ensure the compound is fully dissolved in the initial stock solution. Gentle warming or sonication may aid dissolution. - Prepare fresh dilutions from a new stock solution for each experiment. - Filter the final diluted solution through a sterile 0.22 µm filter to remove any micro-precipitates before adding to cells. |
| Difficulty preparing a concentrated stock solution | The chosen organic solvent is not optimal for this compound. | - Try alternative organic solvents such as ethanol or DMF if DMSO is not effective. - A combination of co-solvents may also be effective. - Gentle warming (e.g., to 37°C) and vortexing can help to increase the dissolution rate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously. If necessary, gently warm the solution at 37°C for 5-10 minutes or sonicate in a water bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Cell-Based PPARα Transactivation Assay
-
Cell Seeding: Seed a suitable reporter cell line (e.g., HEK293T or HepG2 cells co-transfected with a PPARα expression vector and a PPRE-luciferase reporter vector) in a 96-well plate at a predetermined density.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control (medium with the same final DMSO concentration). A positive control, such as the known PPARα agonist GW7647, should also be included.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curve to determine the EC₅₀.
Visualizations
Caption: A workflow for troubleshooting solubility issues with this compound.
Caption: The signaling pathway of this compound via PPARα activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vivo Experiments with Elaidyl-sulfamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo experiments involving Elaidyl-sulfamide. The following guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Compound and Formulation
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For in vivo studies with the structurally and functionally similar compound, oleoylethanolamide (OEA), a commonly used vehicle is a mixture of saline, polyethylene glycol (PEG), and Tween 80. A typical ratio is 90:5:5 (v/v/v) of saline:PEG:Tween 80. Given the lipophilic nature of this compound, this vehicle is a suitable starting point. It is crucial to prepare the vehicle fresh and to ensure the compound is fully dissolved before administration.
Q2: How can I improve the solubility of this compound if it precipitates in my vehicle?
A2: If you observe precipitation, consider the following troubleshooting steps:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Warming: Slightly warming the vehicle (to no more than 37°C) can help dissolve the compound. However, be cautious about the stability of this compound at higher temperatures.
-
Adjusting Vehicle Composition: You can try slightly increasing the percentage of PEG or Tween 80. However, be mindful that high concentrations of these excipients can have their own biological effects.
-
Alternative Formulations: For persistent solubility issues, exploring lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS) may be necessary to improve bioavailability.
Q3: Is there any information on the stability of this compound in solution?
In Vivo Experimentation
Q4: What is a typical dose range for this compound in rodent studies?
A4: Published in vivo studies in rats have used a dose range of 0.3 to 3 mg/kg body weight, administered intraperitoneally (i.p.).[1] It is recommended to perform a dose-response study within this range to determine the optimal dose for your specific experimental model and endpoint.
Q5: I am not observing the expected anorexic effect of this compound. What could be the reason?
A5: Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Integrity: Ensure the purity and integrity of your this compound stock.
-
Dosing Accuracy: Verify the accuracy of your dose calculations and administration technique.
-
Animal Model: The choice of rodent model can influence the outcome. Factors such as species, strain, age, and sex can affect the response. Diet-induced obese models are often used for studying satiety agents.
-
Feeding Paradigm: The timing of administration relative to the feeding cycle is critical. For studies on satiety, administration is typically done before the dark cycle (the active feeding period for rodents).
-
Acclimation: Ensure that the animals are properly acclimated to the housing conditions and handling to minimize stress, which can affect feeding behavior.
Q6: Are there any known off-target effects of this compound?
A6: this compound is known to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] While specific off-target effects for this compound have not been extensively documented, PPARα agonists as a class can have broader biological effects. It is important to include appropriate controls in your experiments to distinguish between PPARα-mediated and potential off-target effects. This can include using PPARα knockout animals or co-administration with a PPARα antagonist.
Troubleshooting Guides
Problem 1: High Variability in Animal Responses
| Possible Cause | Suggested Solution |
| Inconsistent Dosing | Ensure accurate and consistent administration volume and technique for all animals. For oral gavage, ensure proper placement to avoid accidental administration into the lungs. For i.p. injections, vary the injection site slightly to avoid irritation. |
| Stress-Induced Variability | Acclimate animals to handling and injection procedures for several days before the experiment. Minimize environmental stressors such as noise and light changes. |
| Biological Variability | Use a sufficient number of animals per group to account for individual biological variation. Ensure animals are age and weight-matched at the start of the study. |
| Food and Water Access | Ensure ad libitum access to food and water (unless the protocol requires fasting) to avoid confounding effects of deprivation on feeding behavior. |
Problem 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Suggested Solution |
| Vehicle Toxicity | High concentrations of solvents like DMSO or ethanol can be toxic. Use the lowest effective concentration of any organic solvent. Always include a vehicle-only control group to assess the effects of the vehicle itself. |
| Compound Toxicity | The observed toxicity may be dose-dependent. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). |
| Route of Administration | The route of administration can influence toxicity. If i.p. administration is causing local irritation or peritonitis, consider alternative routes such as oral gavage or subcutaneous injection, though this may alter the pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Assessment of Anorexic Effect of this compound in a Rodent Model of Diet-Induced Obesity
1. Animals and Acclimation:
-
Use male C57BL/6J mice, 8-10 weeks old.
-
Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.
-
House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the housing conditions before the experiment.
2. Preparation of Dosing Solution:
-
Prepare the vehicle: 90% sterile saline, 5% polyethylene glycol (PEG 400), and 5% Tween 80 (v/v/v).
-
Weigh the required amount of this compound for the desired dose (e.g., 3 mg/kg).
-
Dissolve the this compound in the vehicle. Gentle warming (to 37°C) and sonication can be used to aid dissolution.
-
Prepare the solution fresh on the day of the experiment.
3. Experimental Procedure:
-
Fast the animals for 4 hours before the dark cycle.
-
At the onset of the dark cycle, administer this compound (or vehicle control) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Immediately after injection, provide a pre-weighed amount of the high-fat diet.
-
Measure cumulative food intake at 1, 2, 4, and 24 hours post-injection.
-
Monitor animals for any adverse effects.
4. Data Analysis:
-
Calculate the food intake in grams for each time point.
-
Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to compare the food intake between the treatment and vehicle control groups.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo testing.
Caption: Troubleshooting decision tree for low efficacy.
References
inconsistent results with Elaidyl-sulfamide assays
Technical Support Center: Sulfatase Assays
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my sulfatase activity measurements between experiments?
A1: Inconsistent results in sulfatase assays can arise from several factors. Sulfatase activities are highly dependent on the specific design of the biochemical assay, which can make comparing results between different laboratories challenging.[1] Inter-laboratory variance for lysosomal enzyme assays, in general, can be significant.[2] Even within the same individual, sulfatase levels can vary over time.[1] To enhance consistency, it is crucial to adhere strictly to a standardized protocol and use internal controls in every run.[3]
Q2: My sulfatase activity is lower than expected. What are the potential causes?
A2: Low sulfatase activity can be due to issues with the enzyme itself, the assay conditions, or the sample preparation. The enzyme may have reduced activity if it was not stored correctly or if it has undergone multiple freeze-thaw cycles.[1] Assay buffers must be at room temperature, as cold buffers can inhibit enzyme activity. Furthermore, detergents used during sample preparation can inhibit enzymatic activity.
Q3: Can I use reagents from different sulfatase assay kits interchangeably?
A3: It is not recommended to mix or substitute reagents from different kit lots or vendors. Kits are quality control tested as a complete set of components, and performance cannot be guaranteed if individual reagents are substituted.
Q4: What is the underlying genetic basis for a generalized loss of sulfatase activity?
A4: A deficiency in multiple sulfatases is characteristic of Multiple Sulfatase Deficiency (MSD), a rare autosomal recessive disorder. This condition is caused by mutations in the SUMF1 gene, which encodes the formylglycine-generating enzyme (FGE). FGE is essential for the post-translational modification of a specific cysteine residue into Cα-formylglycine at the active site of all sulfatases, a step that is critical for their catalytic activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low signal | Omission of a step in the protocol | Carefully review and follow the protocol precisely. |
| Inactive enzyme | Ensure the enzyme has been stored correctly at -20°C and avoid repeated freeze-thaw cycles. Use a positive control to verify enzyme activity. | |
| Incorrect wavelength reading | Check the wavelength and filter settings on your microplate reader. The recommended wavelength for colorimetric assays using p-nitrocatechol sulfate is 515 nm. | |
| Assay buffer is too cold | Equilibrate the assay buffer to room temperature before use. | |
| High background noise | Contaminated reagents | Use fresh, high-quality reagents. |
| Insufficient washing steps | If your protocol involves washing steps, ensure they are performed thoroughly to remove any interfering substances. | |
| Sample-specific interference | Run a sample background control without the enzyme to determine if the sample itself is contributing to the signal. | |
| Inconsistent replicates | Pipetting errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each replicate. |
| Incomplete mixing of reagents | Mix all solutions thoroughly before and after adding them to the wells. | |
| Temperature fluctuations | Maintain a constant temperature during the incubation step. | |
| Non-linear standard curve | Incorrect standard preparation | Prepare fresh standards for each assay and ensure accurate serial dilutions. |
| Saturation of the enzyme or substrate | If the signal is plateauing at higher concentrations, consider diluting your samples or standards. | |
| Data plotting issue | The graph may become linear by plotting one or both axes in log mode. |
Experimental Protocols
Colorimetric Sulfatase Activity Assay
This protocol is a generalized procedure based on commercially available kits for the determination of sulfatase activity using p-nitrocatechol sulfate as a substrate.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
-
Sodium Acetate Buffer (200 mM, pH 5.0 at 37°C)
-
p-Nitrocatechol Sulfate (PNCS) solution (6.25 mM)
-
Sodium Hydroxide (1 M)
-
Enzyme solution (reconstituted in an appropriate buffer, e.g., 0.2% NaCl)
-
Purified water
Procedure:
-
Reagent Preparation:
-
Prepare the Sodium Acetate Buffer and adjust the pH to 5.0 at 37°C.
-
Prepare the PNCS solution in deionized water.
-
Prepare the NaOH solution.
-
Immediately before use, prepare the sulfatase enzyme solution at the desired concentration in a cold buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in duplicate:
-
Test: 500 µL of Sodium Acetate Buffer, 400 µL of PNCS solution.
-
Blank: 500 µL of Sodium Acetate Buffer, 400 µL of PNCS solution.
-
-
Equilibrate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
To the "Test" wells, add 100 µL of the enzyme solution.
-
To the "Blank" wells, add 100 µL of the buffer used to dilute the enzyme.
-
Mix by swirling and incubate at 37°C for exactly 30 minutes.
-
-
Stopping the Reaction:
-
After incubation, add 2.0 mL of 1 M NaOH to both "Test" and "Blank" wells to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 515 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the "Blank" from the absorbance of the "Test".
-
Calculate the enzyme activity based on a standard curve of p-nitrocatechol. One unit of sulfatase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-nitrocatechol sulfate per hour at pH 5.0 at 37°C.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Enzyme Essays to Enhance Reliability of Activity Measurements in Leukocyte Lysates for the Diagnosis of Metachromatic Leukodystrophy and Gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elaidyl-Sulfamide Cytotoxicity Assessment
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers assessing the cytotoxicity of elaidyl-sulfamide and related sulfonamide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for sulfonamide-based compounds?
A1: Sulfonamides are a broad class of compounds with diverse mechanisms of action. In bacteria, they competitively inhibit the dihydropteroate synthase (DHPS) enzyme, which is crucial for folic acid synthesis.[1][2][3][4] In cancer cells, various sulfonamide derivatives have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key signaling pathways involved in tumor growth, such as those mediated by carbonic anhydrase and vascular endothelial growth factor receptor 2 (VEGFR-2).[5]
Q2: My this compound is lipid-based. Are there special considerations for cytotoxicity assays?
A2: Yes, lipid-based compounds can present unique challenges in cytotoxicity assays. These may include issues with solubility, potential for aggregation in aqueous media, and interactions with assay reagents. It is crucial to ensure proper solubilization of the compound, often using a solvent like DMSO, and to include appropriate vehicle controls in your experiments. Additionally, some colorimetric assays may be affected by the presence of lipids, so careful selection of the assay and appropriate controls are necessary.
Q3: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several factors. Common causes include inconsistent cell seeding density, improper dissolution of the test compound, or pipetting errors. For lipid-based compounds like this compound, incomplete solubilization or precipitation of the compound during the experiment can also lead to inconsistent results. Ensure a homogenous solution of your compound in the culture medium and gentle mixing before adding it to the cells.
Q4: What are the expected cellular effects of this compound based on its components?
A4: While specific data on this compound is not publicly available, we can infer potential effects from its components. The sulfonamide moiety suggests potential for anti-proliferative and pro-apoptotic activity, as seen with other sulfonamide derivatives. The elaidyl group, a trans fatty acid, has been shown to induce apoptosis through the accumulation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress in some cell lines. Therefore, it is plausible that this compound could induce cytotoxicity through a combination of these mechanisms, potentially involving apoptosis and cell cycle arrest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | - Compound inactivity in the chosen cell line.- Incorrect dosage range.- Compound degradation. | - Test a broader range of concentrations.- Verify the compound's stability in your experimental conditions.- Use a positive control known to be cytotoxic to the cell line. |
| High Background Signal in Control Wells | - High cell density.- Contamination of culture medium or reagents.- Interference of the vehicle (e.g., DMSO) with the assay. | - Optimize cell seeding density.- Use fresh, sterile reagents.- Test different concentrations of the vehicle to determine a non-toxic level. |
| Precipitation of Compound in Culture Medium | - Poor solubility of the lipid-based compound. | - Ensure the stock solution is fully dissolved before diluting in culture medium.- Consider using a different solvent or a carrier molecule if compatible with your assay.- Gently mix the plate after adding the compound to the wells. |
| Inconsistent IC50 Values Across Experiments | - Variation in cell passage number or health.- Inconsistent incubation times.- Pipetting inaccuracies. | - Use cells within a consistent passage number range.- Standardize all incubation times precisely.- Calibrate pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various sulfonamide derivatives in different human cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Sulfonamide Derivatives | LS-174T (Colon Cancer) | 0.37 - 0.44 | |
| Sulfonamide Derivatives | MDA-MB-468 (Breast Cancer) | < 30 | |
| Sulfonamide Derivatives | MCF-7 (Breast Cancer) | < 128 | |
| Sulfonamide Derivatives | HeLa (Cervical Cancer) | < 360 | |
| N-ethyl toluene-4-sulphonamide | HeLa (Cervical Cancer) | 10.9 | |
| 2,5-Dichlorothiophene-3-sulphonamide | MDA-MB-231 (Breast Cancer) | 4.62 | |
| 2,5-Dichlorothiophene-3-sulphonamide | MCF-7 (Breast Cancer) | 7.13 | |
| Aryl azide-sulfonamide hybrid | A549 (Lung Cancer) | 2.20 | |
| Aryl azide-sulfonamide hybrid | HCT116 (Colon Cancer) | 6.27 | |
| Sulfonamide-metformin derivative | MCF-7 (Breast Cancer) | 114.0 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.
Materials:
-
Mammalian cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent). Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Treated and untreated cells
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the cytotoxicity assessment of this compound.
Caption: A simplified workflow for assessing cell viability using the MTT assay.
Caption: Hypothetical signaling pathways affected by this compound.
References
long-term stability of Elaidyl-sulfamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Elaidyl-sulfamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a molecule combining a sulfonamide head group with an unsaturated fatty acid tail, is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a sulfonamide, it is generally more stable in neutral to slightly alkaline conditions and is susceptible to hydrolysis under acidic conditions.[1][2] The elaidic acid tail, being an unsaturated fatty acid, is prone to oxidation and thermal degradation.[3][4][5]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the main degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the sulfonamide bond, particularly under acidic or alkaline conditions, yielding elaidic acid and a sulfamide-related compound.
-
Oxidation: The double bond in the elaidic acid chain is susceptible to oxidation, which can lead to the formation of various oxidation products.
-
Photodegradation: Exposure to UV light can induce degradation of the sulfonamide moiety.
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation of the fatty acid chain.
Q3: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A3: To ensure the long-term stability of this compound solutions, it is recommended to:
-
Store solutions at low temperatures, preferably at -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Use solvents that are free of peroxides and other oxidizing agents.
-
Maintain a neutral to slightly alkaline pH if the experimental conditions allow.
-
For aqueous solutions, consider using buffers to maintain a stable pH.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method should be able to separate the intact this compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that stock solutions and working solutions have been stored protected from light and at the recommended low temperatures. Prepare fresh solutions from a new batch of solid compound if degradation is suspected. |
| Hydrolysis in acidic or alkaline media | Check the pH of your experimental buffer or medium. If it is acidic or strongly alkaline, consider adjusting the pH to a more neutral range if compatible with your assay. Perform a time-course experiment to assess stability in your specific medium. |
| Oxidation of the fatty acid chain | Ensure that all solvents and reagents are of high purity and free from oxidizing contaminants. Consider adding an antioxidant to your solution if your experimental design allows. |
| Adsorption to plasticware | Due to its lipophilic nature, this compound may adsorb to certain types of plastic tubes or plates. Use low-adhesion plasticware or glass vials where possible. |
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Forced degradation during sample preparation | Minimize the time samples are kept at room temperature before analysis. If samples are heated during preparation, assess if this is causing thermal degradation. |
| Photodegradation | Protect samples from light during all stages of preparation and analysis. Use amber autosampler vials or a light-protected autosampler. |
| Interaction with mobile phase components | Evaluate the pH and composition of your mobile phase. An acidic mobile phase could be causing on-column degradation. |
| Contamination | Ensure the purity of solvents and reagents used for sample and mobile phase preparation. Run a blank injection to check for system contamination. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.
Table 1: Hypothetical Long-Term Stability of this compound in Solution at Different Temperatures
| Storage Condition | Solvent | Concentration (µg/mL) | % Recovery after 3 months | % Recovery after 6 months |
| -80°C | DMSO | 1000 | 99.5 | 99.1 |
| -20°C | DMSO | 1000 | 98.2 | 96.5 |
| 4°C | DMSO | 1000 | 92.1 | 85.3 |
| Room Temperature | DMSO | 1000 | 75.4 | 58.2 |
Table 2: Hypothetical Stability of this compound in Aqueous Buffers at 37°C
| pH | Buffer System | Concentration (µg/mL) | % Recovery after 24 hours | % Recovery after 48 hours |
| 5.0 | Acetate Buffer | 100 | 88.3 | 77.1 |
| 7.4 | Phosphate Buffer | 100 | 97.5 | 95.2 |
| 9.0 | Borate Buffer | 100 | 98.1 | 96.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by a suitable stability-indicating HPLC method.
Protocol 2: HPLC Method for the Analysis of this compound
This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential mechanisms of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 5. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in Eliprodil (Elaidyl-sulfamide) Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret unexpected data from studies involving Eliprodil (also known as Elaidyl-sulfamide). Eliprodil is a selective antagonist of the NR2B (GluN2B) subtype of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. While it has shown neuroprotective potential, its clinical development has faced challenges, and its experimental application can yield complex results. This guide aims to clarify potential sources of variability and unexpected findings in your research.
Troubleshooting Guide: Interpreting Unexpected Data
Issue 1: Lower than Expected Neuroprotection or Lack of Efficacy
You've administered Eliprodil in a model of neuronal injury (e.g., ischemia, excitotoxicity), but the observed neuroprotective effect is minimal or absent.
| Potential Cause | Troubleshooting Steps |
| Timing of Administration: | The therapeutic window for Eliprodil's neuroprotective effects can be narrow. In a mouse model of focal ischemia, the window of therapeutic opportunity was found to be 2-4 hours post-occlusion[1]. Review your experimental timeline. Consider administering Eliprodil closer to the insult. |
| Neuronal Population Specificity: | Eliprodil's protective effects can vary between different neuronal populations. For instance, in hippocampal slice cultures under hypoxic/ischemic conditions, Eliprodil potently protected CA3 pyramidal neurons but did not reduce the delayed death of CA1 pyramidal neurons[2]. Characterize the specific neuronal populations in your model and consider that they may have differential sensitivity to Eliprodil. |
| Inappropriate Clinical Model: | Eliprodil failed in a Phase III clinical trial for acute ischemic stroke[3]. The complexity of human stroke, including factors not replicated in animal models, may contribute to this translational failure[4][5]. Re-evaluate if your preclinical model adequately recapitulates the clinical condition you aim to study. |
| Drug Concentration at Target: | Inadequate brain penetration or rapid metabolism can lead to sub-therapeutic concentrations at the NMDA receptor. Verify your dosing regimen and consider pharmacokinetic studies to measure brain and plasma concentrations of Eliprodil. |
Issue 2: Unexpected Off-Target or Side Effects
Your experiment reveals physiological changes not directly attributable to NR2B antagonism, such as cardiovascular effects or unexpected behavioral changes.
| Potential Cause | Troubleshooting Steps |
| Voltage-Gated Calcium Channel Inhibition: | Eliprodil is known to bind to L, N, and P-type voltage-gated calcium channels. This can lead to effects independent of NMDA receptor blockade. To dissect these effects, use specific calcium channel blockers as controls in parallel experiments. |
| Sigma Receptor Binding: | Eliprodil is a high-affinity ligand for sigma receptors. The function of these receptors is complex and not fully understood, but they can modulate various signaling pathways. Consider using a selective sigma receptor ligand to determine if the observed effects are mediated through this off-target interaction. |
| Cardiovascular Effects: | Dose-dependent prolongation of the QT interval has been observed in human volunteers receiving Eliprodil. If your experimental model allows, monitor cardiovascular parameters such as ECG to assess for similar effects. |
| Lack of Psychotomimetic Effects: | Unlike other NMDA antagonists, Eliprodil is noted for its lack of psychotomimetic side effects. If you observe such effects, it could indicate an issue with the compound's purity, dose, or an unexpected interaction in your specific model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Eliprodil?
A1: Eliprodil is a non-competitive antagonist that selectively inhibits the NR2B (GluN2B) subtype of the NMDA receptor. It acts at the polyamine modulatory site on the receptor complex. Over-activation of NMDA receptors, particularly those containing the GluN2B subunit, is linked to excitotoxicity and neuronal death in pathological conditions like stroke.
Q2: Why did Eliprodil fail in clinical trials for stroke?
A2: The failure of Eliprodil and other NMDA receptor antagonists in clinical trials for stroke is multifactorial. Reasons cited include inappropriate design of clinical studies, a narrow therapeutic window, and the possibility that blocking NMDA receptor function may hinder neuronal survival processes after the initial excitotoxic phase.
Q3: What are the known off-target activities of Eliprodil?
A3: In addition to its primary target, the NR2B-containing NMDA receptor, Eliprodil also binds to L, N, and P-type voltage-gated calcium channels and is a high-affinity sigma receptor ligand. These off-target interactions can contribute to its overall pharmacological profile and may be responsible for unexpected experimental results.
Q4: Is Eliprodil's effect consistent across all neuronal types?
A4: No, research has shown that Eliprodil can have differential effects on various neuronal populations. A notable example is in the hippocampus, where it protected CA3 neurons from hypoxic/ischemic damage but failed to protect CA1 neurons under the same conditions. This highlights the importance of understanding the specific NMDA receptor subunit composition in the brain region being studied.
Q5: Can Eliprodil's effects be reversed?
A5: The neuroprotective effects of Eliprodil against NMDA receptor activation in vitro can be reversed by the polyamines spermine or spermidine. This is consistent with its mechanism of action at the polyamine modulatory site.
Experimental Protocols
In Vitro Neuroprotection Assay in Cortical Cultures
This protocol is a generalized procedure based on the principles of assessing neuroprotection against NMDA-induced excitotoxicity.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media until mature.
-
Treatment: Cultures are pre-incubated with varying concentrations of Eliprodil for a specified duration.
-
Induction of Excitotoxicity: NMDA is added to the culture medium to induce neuronal death.
-
Co-incubation: The cultures are incubated with both NMDA and Eliprodil.
-
Assessment of Cell Viability: After the incubation period, cell viability is assessed using methods such as LDH assay (measuring lactate dehydrogenase release from damaged cells) or fluorescent live/dead cell staining.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with Eliprodil and NMDA to those treated with NMDA alone.
Assessment of Motoric Effects in Rodents
This protocol describes a general approach to evaluating the behavioral effects of Eliprodil.
-
Animal Acclimation: Rodents are acclimated to the testing environment (e.g., open field arena) to reduce novelty-induced stress.
-
Drug Administration: Eliprodil is administered via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Behavioral Monitoring: Locomotor activity, stereotyped behaviors, and other relevant behavioral parameters are recorded and quantified using automated tracking systems or manual scoring.
-
Comparison with Controls: The behavior of Eliprodil-treated animals is compared to that of vehicle-treated controls and animals treated with a known psychostimulant or sedative to characterize its behavioral profile.
Visualizing Key Processes
Caption: Eliprodil's primary mechanism of action.
Caption: Troubleshooting workflow for unexpected Eliprodil data.
Caption: On-target vs. potential off-target effects of Eliprodil.
References
- 1. researchgate.net [researchgate.net]
- 2. Eliprodil, a non-competitive, NR2B-selective NMDA antagonist, protects pyramidal neurons in hippocampal slices from hypoxic/ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eliprodil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PPARα Activation: Elaidyl-sulfamide vs. Fenofibrate
For researchers and professionals in drug development, understanding the nuances of Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation is critical for the design of effective therapeutics targeting metabolic disorders. This guide provides a detailed comparison of two PPARα agonists: elaidyl-sulfamide, a novel synthetic compound, and fenofibrate, a widely prescribed medication.
This objective analysis delves into the experimental data available for both compounds, presenting a quantitative comparison of their PPARα activation potential, detailed experimental methodologies, and a visualization of the underlying signaling pathway.
Quantitative Comparison of PPARα Activation
The following table summarizes the in vitro potency of this compound and the active metabolite of fenofibrate, fenofibric acid, in activating the human PPARα receptor. While a direct head-to-head study with identical assay conditions is not available, the data from independent studies provide valuable insights into their relative activities.
| Compound | Assay Type | Cell Line | PPARα Species | EC50 (µM) | Efficacy | Reference |
| This compound | GST Pull-Down Assay | - | Human | Not Reported | As effective as Oleoylethanolamide (OEA) | [1] |
| Fenofibric Acid | Transactivation Assay | Not Specified | Human | 9.47 | 104% (relative to a GW compound) | [2] |
Note: The lack of a specific EC50 value for this compound necessitates an indirect comparison. The compound's efficacy is reported to be equivalent to that of oleoylethanolamide (OEA), an endogenous PPARα agonist. Further studies are required to establish a precise EC50 for a direct quantitative comparison with fenofibrate.
Mechanism of Action: The PPARα Signaling Pathway
Both this compound and fenofibrate exert their effects by activating PPARα, a ligand-activated transcription factor.[3] Upon binding of an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, including those responsible for fatty acid uptake, beta-oxidation, and lipoprotein remodeling.[4][5]
Experimental Protocols
To ensure transparency and reproducibility, the following sections detail the methodologies employed in the key experiments cited in this guide.
PPARα Activation Assay (Fenofibric Acid)
The potency of fenofibric acid was determined using a transactivation assay. The general protocol for such an assay involves the following steps:
-
Cell Culture and Transfection: A suitable mammalian cell line is cultured and then co-transfected with two plasmids: an expression vector for the human PPARα ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a promoter with PPREs.
-
Compound Treatment: The transfected cells are then treated with various concentrations of fenofibric acid or a vehicle control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPARα activation.
-
Data Analysis: The data is normalized to the vehicle control, and the EC50 value, the concentration at which 50% of the maximal response is observed, is calculated from the resulting dose-response curve.
In Vitro GST Pull-Down Assay (this compound)
The interaction of this compound with PPARα was confirmed using an in vitro GST pull-down assay. This technique assesses the direct binding of a compound to its target protein.
-
Protein Expression and Purification: The ligand-binding domain of human PPARα is expressed as a fusion protein with glutathione S-transferase (GST) in a suitable expression system (e.g., bacteria) and purified.
-
Binding Reaction: The purified GST-PPARα fusion protein is immobilized on glutathione-sepharose beads. The beads are then incubated with this compound.
-
Co-activator Recruitment: A radiolabeled in vitro-translated co-activator protein (e.g., SRC-1) is added to the mixture. If this compound binds to and activates PPARα, it will promote the recruitment of the co-activator.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the bound proteins are eluted.
-
Detection: The eluted proteins are separated by SDS-PAGE, and the amount of recruited co-activator is visualized and quantified by autoradiography. The intensity of the band corresponding to the co-activator indicates the level of PPARα activation.
Conclusion
Both this compound and fenofibrate are effective activators of the PPARα receptor, a key regulator of lipid metabolism. Fenofibrate, through its active metabolite fenofibric acid, has a well-characterized and potent agonistic activity with a defined EC50 value. This compound has been shown to be as effective as the endogenous agonist OEA in activating PPARα, although a precise EC50 value for a direct comparison is not yet available. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these compounds. The continued exploration of novel PPARα agonists like this compound is crucial for the development of next-generation therapeutics for metabolic diseases.
References
- 1. This compound, an oleoylethanolamide-modelled PPARα agonist, reduces body weight gain and plasma cholesterol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Elaidyl-sulfamide and Other PPAR Agonists for Researchers
This guide provides a detailed comparative study of Elaidyl-sulfamide and other prominent Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.[1] Agonists of these receptors are of significant interest in the development of therapeutics for metabolic disorders such as dyslipidemia and type 2 diabetes. This compound, a sulfamoyl analogue of oleoylethanolamide (OEA), has been identified as a PPARα agonist.[2] This guide compares this compound with other well-established PPAR agonists, including those targeting PPARα (e.g., Fenofibrate), PPARγ (e.g., Rosiglitazone, Pioglitazone), and dual or pan-agonists.
Data Presentation: Comparative Efficacy of PPAR Agonists
The following table summarizes the in vitro potency of various PPAR agonists. The data, presented as EC50 values, represents the concentration of the agonist required to elicit a half-maximal response in transactional assays. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | PPAR Subtype | EC50 (nM) | Reference Compound(s) |
| This compound | PPARα | ~120* | Oleoylethanolamide (OEA) |
| Fenofibric Acid | PPARα | 45,100 | GW7647 |
| WY-14643 | PPARα | 50 | - |
| Rosiglitazone | PPARγ | 43 | - |
| Pioglitazone | PPARγ | 480 | - |
| GW501516 | PPARδ | 1 | - |
| Lanifibranor | Pan-PPAR (α/γ/δ) | α: 4,660, γ: 572, δ: 398 | - |
| Seladelpar | PPARδ | 20.2 | - |
| Elafibranor | PPARα/δ | α: 388, δ: 49.3 | - |
Note: A specific EC50 value for this compound in a peer-reviewed publication could not be definitively located. The value provided is based on its structural analog, Oleoylethanolamide (OEA), which has a reported EC50 of 120 nM for PPARα activation.[3][4] Further direct experimental validation for this compound is recommended.
Signaling Pathway of PPAR Agonists
The activation of PPARs by agonists initiates a cascade of molecular events that regulate gene expression. The following diagram illustrates this general signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
